molecular formula C34H50F2N4O3 B15608686 VCH-286

VCH-286

Cat. No.: B15608686
M. Wt: 600.8 g/mol
InChI Key: YZGXEGUSPLSQOJ-QYMCTRHBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VCH-286 is a useful research compound. Its molecular formula is C34H50F2N4O3 and its molecular weight is 600.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C34H50F2N4O3

Molecular Weight

600.8 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28?,29?,30-,33?/m0/s1

InChI Key

YZGXEGUSPLSQOJ-QYMCTRHBSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of GSK2556286 in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK2556286 is a novel, orally active antitubercular drug candidate that exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its unique mechanism of action, which is dependent on the bacterium's cholesterol metabolism, offers a promising new avenue for tuberculosis therapy. This document provides a comprehensive overview of the molecular mechanism of GSK2556286, detailing its target, downstream effects, and the key experimental findings that have elucidated its function.

Core Mechanism of Action: Targeting Cholesterol Catabolism via cAMP Signaling

The primary mechanism of action of GSK2556286 is the disruption of cholesterol catabolism in M. tuberculosis through the modulation of cyclic AMP (cAMP) signaling.[2][3][4] This activity is particularly relevant in the context of an infection, as M. tuberculosis utilizes host-derived cholesterol as a crucial carbon and energy source for survival and persistence within macrophages.[3][5][6]

Molecular Target: The Adenylyl Cyclase Rv1625c

GSK2556286 directly targets and activates Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[2][3][7][8] Evidence supporting Rv1625c as the direct target includes:

  • cAMP Induction: Treatment of M. tuberculosis with GSK2556286 leads to a dramatic, approximately 50-fold increase in intracellular cAMP levels.[2][3][7][8]

  • Target-Dependent Activity: In a transposon mutant strain of M. tuberculosis where the rv1625c gene is disrupted, GSK2556286 fails to induce cAMP production and does not inhibit bacterial growth in cholesterol-rich media.[2][3][8]

  • Resistance Mutations: Spontaneous mutations conferring resistance to GSK2556286 have been mapped to the rv1625c gene (also referred to as cya).[2][3][5] These mutants also show cross-resistance to other known Rv1625c agonists.[2][3]

Downstream Effect: Inhibition of Cholesterol Catabolism

The GSK2556286-induced surge in intracellular cAMP levels leads to the inhibition of the cholesterol catabolism pathway.[2][4][7] This is a critical metabolic pathway for M. tuberculosis during infection.[3] The inhibition of this pathway deprives the bacterium of essential metabolic precursors derived from cholesterol, such as acetyl-CoA and propionyl-CoA, thereby halting its growth.[3] GSK2556286 has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-labeled cholesterol by 90% and to lower the levels of propionyl-CoA in M. tuberculosis cultured in cholesterol-containing media.[7]

Data Presentation: Quantitative Efficacy of GSK2556286

The activity of GSK2556286 is highly dependent on the available carbon source, demonstrating significantly greater potency when M. tuberculosis is utilizing cholesterol.

Parameter M. tuberculosis Strain Condition Value Reference
IC₅₀ H37RvAxenic culture with cholesterol2.12 µM[7]
IC₅₀ ErdmanAxenic culture with cholesterol0.71 µM[7]
IC₅₀ H37RvAxenic culture with glucose>125 µM[7]
IC₅₀ ErdmanAxenic culture with glucose>50 µM[7]
IC₅₀ Not SpecifiedWithin THP-1 human macrophages0.07 µM[1][7][9]
cAMP Increase Erdman5 µM GSK2556286, 24h~50-fold[7][8]
Cholesterol Metabolism Inhibition Not Specified10 µM GSK255628690% reduction in ¹⁴CO₂ release[7]

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the mechanism of action of GSK2556286 and a generalized workflow for identifying resistant mutants.

GSK2556286_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_Host Host Macrophage GSK GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK->Rv1625c Activates cAMP cAMP (Cyclic AMP) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Chol_Cat Cholesterol Catabolism Pathway cAMP->Chol_Cat Inhibits Growth Bacterial Growth & Survival Chol_Cat->Growth Supports Cholesterol Host Cholesterol Cholesterol->Chol_Cat Utilized by Mtb

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Resistance_Identification_Workflow Start Culture M. tuberculosis on cholesterol-based agar (B569324) Plate Plate bacteria on media containing high concentrations of GSK2556286 Start->Plate Isolate Isolate colonies that exhibit growth (spontaneous resistant mutants) Plate->Isolate Confirm Confirm resistance phenotype (e.g., MIC assay) Isolate->Confirm Sequence Sequence the rv1625c (cya) gene to identify mutations Confirm->Sequence Result Resistance-conferring mutations identified Sequence->Result

Caption: Experimental workflow for identifying GSK2556286-resistant mutants.

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of GSK2556286.

Minimum Inhibitory Concentration (MIC) Assay in Cholesterol Media

This assay determines the minimum concentration of GSK2556286 required to inhibit the growth of M. tuberculosis when cholesterol is the primary carbon source.

  • Bacterial Culture: M. tuberculosis strains (e.g., H37Rv, Erdman) are cultured in a suitable liquid medium (e.g., 7H9 medium) supplemented with cholesterol.

  • Assay Setup: Approximately 1x10⁵ CFU/mL of bacteria are added to 96-well plates containing serial dilutions of GSK2556286.[5]

  • Incubation: Plates are incubated at 37°C for 7-10 days.[6]

  • Growth Quantification: Bacterial growth is quantified by adding a viability indicator dye such as alamarBlue (resazurin) and measuring fluorescence or absorbance after a further incubation period (e.g., 16-24 hours).[2][6]

  • Data Analysis: The fluorescence or absorbance values are normalized to controls (no drug and maximum inhibition), and the IC₅₀/MIC values are calculated using non-linear regression analysis.[10]

Intracellular cAMP Level Measurement

This protocol quantifies the change in intracellular cAMP levels in M. tuberculosis upon treatment with GSK2556286.

  • Treatment: M. tuberculosis cultures grown in cholesterol-containing medium are treated with a specific concentration of GSK2556286 (e.g., 5 µM) or a vehicle control (DMSO) for a set duration (e.g., 16-24 hours).[6][7]

  • Metabolite Extraction: Bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a cold extraction solvent mixture (e.g., acetonitrile-methanol-water).[6]

  • Cell Lysis: Cells are lysed using a physical method such as bead beating to release intracellular metabolites.[6]

  • Analysis: The cell lysate is clarified by centrifugation, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of cAMP.[6] An internal standard may be used for accurate quantification.

Isolation of Spontaneous Resistant Mutants

This procedure is used to identify the genetic basis of resistance to GSK2556286.

  • Selection: A large number of M. tuberculosis cells (e.g., >10⁷ CFU) are plated onto solid agar medium containing cholesterol as the carbon source and a high concentration of GSK2556286 (typically 8-10 times the MIC).[5][10]

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolation and Confirmation: Colonies are isolated, re-streaked on selective media to confirm the resistance phenotype, and their MIC values are determined to quantify the level of resistance.[5]

  • Genetic Analysis: Genomic DNA is extracted from the confirmed resistant mutants. The rv1625c gene is amplified by PCR and sequenced to identify mutations that are absent in the wild-type parent strain.[5]

Conclusion

GSK2556286 represents a significant advancement in the search for novel antitubercular agents. Its unique mechanism, centered on the activation of the adenylyl cyclase Rv1625c and subsequent disruption of essential cholesterol metabolism, distinguishes it from all current TB therapies. This cholesterol-dependent activity makes it particularly effective against intracellular mycobacteria, a key population for disease persistence. The detailed understanding of its mechanism of action, supported by robust quantitative data and genetic evidence, provides a strong foundation for its continued development and potential inclusion in future combination regimens to shorten and improve the treatment of tuberculosis.

References

An In-depth Technical Guide to the Discovery and Development of Chromatin Remodeler and Anti-tubercular Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The moniker "VCH-286" appears to be a conflation of two distinct developmental drug candidates: FHD-286, a first-in-class, orally bioavailable, allosteric dual inhibitor of the BRM/BRG1 ATPases for oncology applications, and GSK2556286 (also referred to as GSK286), an antitubercular agent with a novel mechanism of action. This guide provides a comprehensive overview of the discovery, development, and mechanistic underpinnings of both compounds, tailored for researchers, scientists, and drug development professionals.

FHD-286: A Dual BRG1/BRM ATPase Inhibitor for Cancer Therapy

FHD-286 is a potent and selective small molecule inhibitor of the Brahma-related gene 1 (BRG1, also known as SMARCA4) and Brahma homolog (BRM, also known as SMARCA2) ATPases, the catalytic subunits of the BAF chromatin remodeling complex.[1][2] Mutations and dysregulation of BAF complexes are implicated in various cancers, making them an attractive therapeutic target.[1]

Discovery and Screening

FHD-286 was identified through a high-throughput screening campaign aimed at discovering inhibitors of the BRM ATPase activity. The initial hit compound had a half-maximal inhibitory concentration (IC50) for BRM of approximately 27 μM.[1] Subsequent structure-activity relationship (SAR) studies led to the optimization of this initial hit, culminating in the discovery of FHD-286 as a potent, orally bioavailable dual inhibitor of both BRG1 and BRM.[1]

Mechanism of Action

FHD-286 functions as an allosteric inhibitor of the ATPase activity of both BRG1 and BRM.[1] By binding to these catalytic subunits, FHD-286 prevents the BAF complex from utilizing ATP to remodel chromatin. This disruption of chromatin accessibility alters gene expression patterns that are critical for the proliferation and survival of certain cancer cells.[2] In preclinical models of acute myeloid leukemia (AML), FHD-286 has been shown to induce differentiation of leukemic cells.[3][4]

FHD286_Mechanism_of_Action cluster_nucleus Nucleus FHD286 FHD-286 BAF BAF Complex (BRG1/BRM) FHD286->BAF Inhibits Differentiation Myeloid Differentiation FHD286->Differentiation Induces ATP ATP Chromatin_Closed Condensed Chromatin BAF->Chromatin_Closed Remodels ADP ADP + Pi Chromatin_Open Accessible Chromatin Gene_Expression Oncogene Expression Chromatin_Open->Gene_Expression Leads to Transcription_Factors Oncogenic Transcription Factors Transcription_Factors->Chromatin_Open Binds Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Promotes

Figure 1: Simplified signaling pathway of FHD-286's mechanism of action.
Preclinical Data

Preclinical studies have demonstrated the anti-tumor activity of FHD-286 in a range of hematologic and solid tumor models.[5][6]

Parameter Value Assay System
BRM IC50 (initial hit) ~27 µMEnzymatic Assay
Oral Bioavailability FavorableMouse models
In vivo Efficacy Anti-tumor activityAML and uveal melanoma xenograft models[1][5]

Experimental Protocols

  • BRG1/BRM ATPase Activity Assay (General Protocol): The ATPase activity of recombinant BRG1 or BRM protein is measured in the presence of ATP and a suitable substrate (e.g., nucleosomes). The assay quantifies the amount of ADP produced, typically using a coupled enzyme system that results in a detectable signal (e.g., luminescence or fluorescence). Test compounds are added at varying concentrations to determine their inhibitory effect on ADP production, and IC50 values are calculated.

  • Cell-Based Proliferation Assays (General Protocol): Cancer cell lines (e.g., AML or uveal melanoma cell lines) are seeded in multi-well plates and treated with a range of concentrations of FHD-286. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin (B115843) reduction) or ATP content. The results are used to determine the half-maximal effective concentration (EC50) for inhibition of cell proliferation.

Experimental_Workflow cluster_workflow Cell-Based Proliferation Assay Workflow start Seed cancer cells in multi-well plates treat Treat with varying concentrations of FHD-286 start->treat incubate Incubate for a defined period (e.g., 72h) treat->incubate add_reagent Add viability reagent (e.g., MTS, resazurin) incubate->add_reagent measure Measure signal (absorbance/fluorescence) add_reagent->measure analyze Calculate EC50 values measure->analyze end Determine anti-proliferative effect of FHD-286 analyze->end

Figure 2: General experimental workflow for a cell-based proliferation assay.
Clinical Development

FHD-286 has been evaluated in a Phase 1 clinical trial (NCT04891757) for the treatment of advanced hematologic malignancies, including relapsed or refractory AML and myelodysplastic syndrome (MDS).[3][7][8]

Trial Identifier Phase Status Indication Key Findings
NCT04891757 1RecruitingRelapsed/Refractory AML and MDSMyeloid differentiation and reductions in leukemic burden observed. Dose-limiting toxicities included differentiation syndrome.[3][7][9][10]

The FDA placed a clinical hold on the study in August 2022 due to cases of fatal differentiation syndrome, a known risk associated with therapies that induce differentiation of myeloid cells.[10] The hold was lifted in June 2023, and a Phase 1 study of FHD-286 in combination with other agents is planned.[10]

Clinical_Development_Flow cluster_flow FHD-286 Clinical Development Path preclinical Preclinical Studies phase1 Phase 1 Trial (NCT04891757) Monotherapy preclinical->phase1 hold Clinical Hold (Differentiation Syndrome) phase1->hold lifted Hold Lifted hold->lifted phase1_combo Planned Phase 1 Combination Study lifted->phase1_combo

Figure 3: Logical flow of the clinical development of FHD-286.

GSK2556286 (GSK286): An Antitubercular Agent Targeting Cholesterol Metabolism

GSK2556286 is a novel, orally active inhibitor of Mycobacterium tuberculosis that demonstrates cholesterol-dependent activity.[11][12] Its unique mechanism of action offers potential for new combination therapies to shorten the duration of tuberculosis treatment.[12][13]

Discovery and Screening

GSK2556286 was identified from a high-throughput screening campaign of compounds against M. tuberculosis residing within human THP-1 macrophage-like cells.[13][14][15] This screening strategy aimed to identify compounds active against intracellular bacteria, a key aspect of tuberculosis infection.[13]

Mechanism of Action

GSK2556286 acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c in M. tuberculosis.[11][16] Activation of Rv1625c leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[11][16] The elevated cAMP disrupts the bacterium's ability to metabolize cholesterol, a crucial carbon source for M. tuberculosis during infection.[13][16] This inhibition of cholesterol catabolism ultimately leads to the bactericidal effect.[16]

GSK286_Mechanism_of_Action cluster_mtb Mycobacterium tuberculosis GSK286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates ATP ATP cAMP Increased cAMP Rv1625c->cAMP Converts ATP to Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism Inhibits Bacterial_Growth Bacterial Growth and Survival Cholesterol_Metabolism->Bacterial_Growth Is required for

Figure 4: Simplified signaling pathway of GSK2556286's mechanism of action.
Preclinical Data

GSK2556286 has demonstrated potent activity against M. tuberculosis in vitro, particularly in the presence of cholesterol, and has shown efficacy in animal models of tuberculosis.[12][13]

Parameter Value Assay System
IC50 (intramacrophage) 0.07 µMM. tuberculosis-infected THP-1 cells[11][13]
IC50 (cholesterol medium) 0.71-2.12 µMM. tuberculosis (H37Rv and Erdman strains)[11][12]
IC50 (glucose medium) >50 µMM. tuberculosis (H37Rv and Erdman strains)[11]
In vivo Efficacy Bactericidal effectChronic TB infection in BALB/c and C3HeB/FeJ mice[11][12]

Experimental Protocols

  • Intramacrophage Activity Assay (General Protocol): Human macrophage-like cells (e.g., THP-1) are infected with M. tuberculosis. The infected cells are then treated with a range of concentrations of GSK2556286. After an incubation period, the intracellular bacterial viability is assessed, often by measuring the reduction of a viability indicator like alamarBlue or by enumerating colony-forming units (CFUs). The IC50 is calculated as the concentration of the compound that inhibits bacterial growth by 50%.

  • Axenic Culture Activity Assay (alamarBlue Reduction Assay): M. tuberculosis is cultured in a liquid medium containing either cholesterol or glucose as the primary carbon source. The bacteria are exposed to serial dilutions of GSK2556286. After a period of incubation, alamarBlue (resazurin) is added. Viable, metabolically active bacteria reduce the blue resazurin to the pink, fluorescent resorufin. The fluorescence is measured to determine the extent of bacterial growth inhibition, and the minimum inhibitory concentration (MIC) or IC50 is determined.[16]

AlamarBlue_Assay_Workflow cluster_workflow AlamarBlue Reduction Assay Workflow start Culture M. tuberculosis in cholesterol/glucose medium treat Treat with varying concentrations of GSK2556286 start->treat incubate Incubate for a defined period treat->incubate add_reagent Add alamarBlue (resazurin) incubate->add_reagent measure Measure fluorescence add_reagent->measure analyze Calculate MIC/IC50 values measure->analyze end Determine anti-tubercular activity of GSK2556286 analyze->end

Figure 5: General experimental workflow for the alamarBlue reduction assay.
Clinical Development

GSK2556286 entered a Phase 1 clinical trial in November 2020.[17] However, the development of the compound was terminated during this phase.[17] The specific reasons for the termination have not been detailed in the provided search results.

Trial Identifier Phase Status Indication Outcome
Not specified1TerminatedTuberculosisDevelopment discontinued

References

A Technical Deep Dive into GSK2556286: A Novel Anti-Tubercular Drug Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2556286 is a novel, orally active anti-tubercular drug candidate that has demonstrated significant potential in preclinical studies. Identified through high-throughput screening of compounds targeting intracellular Mycobacterium tuberculosis (Mtb), GSK2556286 exhibits a unique cholesterol-dependent mechanism of action, potent activity against drug-sensitive and drug-resistant Mtb strains, and efficacy in murine models of tuberculosis. This technical guide provides a comprehensive overview of the core data, experimental protocols, and proposed mechanisms associated with GSK2556286, intended to inform further research and development efforts in the field of anti-tubercular therapeutics.

Mechanism of Action

GSK2556286's anti-tubercular activity is contingent on the presence of cholesterol, a crucial carbon source for Mtb during infection.[1][2] The compound is an agonist of the membrane-bound adenylyl cyclase, Rv1625c (Cya), in M. tuberculosis.[3][4] Activation of Rv1625c by GSK2556286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold higher than in untreated cells.[3][4][5] This surge in cAMP is believed to disrupt cholesterol catabolism, thereby inhibiting the growth of Mtb.[4][5] Evidence for this mechanism is supported by the observation that spontaneous resistant mutants to GSK2556286 frequently harbor loss-of-function mutations in the cya gene.[1][6] Furthermore, a cya knockout mutant of Mtb exhibits high-level resistance to the compound.[1]

dot

Proposed Signaling Pathway of GSK2556286 cluster_mtb Mycobacterium tuberculosis GSK2556286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP produces Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition leads to

Proposed Signaling Pathway of GSK2556286

Quantitative Data

In Vitro Activity

GSK2556286 demonstrates potent activity against M. tuberculosis within human macrophages and in the presence of cholesterol in axenic culture.[1][6][7] Notably, its activity is significantly reduced in standard glucose-containing media, highlighting its cholesterol-dependent mechanism.[3][7]

Assay Condition Mtb Strain Metric Value (µM) Reference
Intracellular (THP-1 cells)H37RvIC₅₀0.07[1][6][7]
Extracellular (Cholesterol medium)H37RvIC₅₀2.12[3][7]
Extracellular (Cholesterol medium)ErdmanIC₅₀0.71[3][7]
Extracellular (Glucose medium)H37RvIC₅₀>125[3][7]
Extracellular (Glucose medium)ErdmanIC₅₀>50[3][7]
Clinical Isolates (Cholesterol medium)Various DS, MDR, XDRMIC₉₀1.2[1][6]

IC₅₀: 50% inhibitory concentration; MIC₉₀: Minimum inhibitory concentration for 90% of isolates; DS: Drug-sensitive; MDR: Multi-drug resistant; XDR: Extensively drug-resistant.

Preclinical Pharmacokinetics

Pharmacokinetic studies in preclinical species indicate that GSK2556286 has low to moderate clearance and good oral bioavailability.[1][8] Physiologically-based pharmacokinetic (PBPK) modeling predicts favorable human pharmacokinetic parameters.[1][8]

Species Parameter Value Reference
Mouse
Oral BioavailabilityHigh[1][8]
Rat
Oral BioavailabilityModerate[1][8]
Dog
Oral BioavailabilityModerate[1][8]
Human (Predicted)
Blood Clearance3.3 mL/min/kg[1][8]
Volume of Distribution3.5 L/kg[1][8]
Oral Bioavailability≥ 60%[1][8]
In Vivo Efficacy

GSK2556286 has demonstrated dose-dependent bactericidal activity in murine models of chronic tuberculosis infection.[1][6] It has shown efficacy in both BALB/c mice, which develop cellular lung lesions, and C3HeB/FeJ mice, which form caseating granulomas more representative of human tuberculosis.[1]

Mouse Model Dosing Regimen Outcome Reference
BALB/c (Chronic)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect; maximal effect at ~10 mg/kg[3][7]
C3HeB/FeJ (Chronic)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect[3][7]
BALB/c (Subacute)50 mg/kg in combination with Bedaquiline and PretomanidSignificantly increased efficacy compared to BPa alone[1]

Experimental Protocols

Determination of In Vitro Anti-Tubercular Activity

Extracellular Minimum Inhibitory Concentration (MIC) Assay:

  • M. tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and either 0.2% glucose or 0.5 mM cholesterol.

  • GSK2556286 is serially diluted in the respective culture medium in a 96-well plate format.

  • A standardized inoculum of Mtb (e.g., 10⁵ CFU/mL) is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • Bacterial growth is assessed by measuring optical density at 600 nm or by using a growth indicator such as resazurin.

  • The MIC is defined as the lowest concentration of the drug that inhibits visible growth.

Intracellular Activity in THP-1 Macrophages:

  • Human THP-1 monocytes are differentiated into macrophage-like cells using phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • The differentiated macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically between 1 and 10.

  • After a phagocytosis period (e.g., 4 hours), extracellular bacteria are removed by washing.

  • Cells are then incubated with varying concentrations of GSK2556286.

  • After a defined incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.

  • The number of viable bacteria is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar (B569324) and counting colony-forming units (CFUs).

  • The IC₅₀ is calculated as the concentration of GSK2556286 that reduces CFU counts by 50% compared to untreated controls.

In Vivo Efficacy in Murine Models

Chronic Infection Model (BALB/c and C3HeB/FeJ mice):

  • Female BALB/c or C3HeB/FeJ mice are infected with a low-dose aerosol of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a chronic infection.

  • Treatment is initiated several weeks post-infection when a stable bacterial load is established in the lungs.

  • GSK2556286 is formulated in an appropriate vehicle (e.g., 1% methylcellulose) and administered orally at various doses.

  • Treatment is typically given 5 days a week for a duration of 4 to 8 weeks.

  • At specified time points, mice are euthanized, and their lungs are aseptically removed and homogenized.

  • Serial dilutions of the lung homogenates are plated on selective agar to enumerate the bacterial load (CFUs).

  • Efficacy is determined by the reduction in lung CFU counts compared to untreated control mice.

dot

Preclinical to Clinical Workflow for GSK2556286 cluster_preclinical Preclinical Development cluster_clinical Clinical Development HTS High-Throughput Screening (Intracellular Mtb) Hit_ID Hit Identification (GSK2556286) HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt In_Vitro In Vitro Profiling (MIC, IC50, MoA) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Mouse, Rat, Dog) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Murine TB Models) In_Vivo_PK->In_Vivo_Efficacy Tox Toxicology Studies In_Vivo_Efficacy->Tox IND IND-Enabling Studies Tox->IND Phase1 Phase 1 Clinical Trial (NCT04472897) Safety & PK in Healthy Volunteers IND->Phase1 Termination Trial Termination Phase1->Termination

Preclinical to Clinical Workflow for GSK2556286

Clinical Development and Future Directions

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult volunteers.[9][10] However, the study was terminated based on pre-defined stopping criteria.[11] The specific reasons for the termination have not been publicly detailed.

Despite the halt in its clinical development, the discovery and preclinical evaluation of GSK2556286 provide valuable insights for future anti-tubercular drug discovery programs. The novel cholesterol-dependent mechanism of action targeting Rv1625c represents a promising avenue for developing new therapeutics that are active against intracellular Mtb and could potentially shorten treatment regimens. Further research into the structure-activity relationships of this class of compounds and a deeper understanding of the downstream effects of cAMP modulation in M. tuberculosis are warranted.

References

A Technical Guide to GSK286: A Novel Inhibitor of Cholesterol Catabolism in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), has a remarkable ability to adapt and persist within the human host, partly by utilizing host-derived nutrients like cholesterol.[1] The catabolism of cholesterol is crucial for Mtb's growth and virulence, making this pathway an attractive target for novel therapeutics.[1][2] GSK2556286 (referred to as GSK286) is a first-in-class drug candidate that operates through a novel mechanism of action related to the inhibition of cholesterol catabolism.[1][3] This compound selectively targets intracellular Mtb and has demonstrated efficacy in various preclinical models, positioning it as a potential component for future TB treatment regimens designed to shorten therapy duration.[4][5][6] This technical guide provides a comprehensive overview of GSK286, detailing its mechanism of action, quantitative efficacy, key experimental protocols, and resistance profile.

Mechanism of Action

The primary mechanism of GSK286 involves the disruption of cholesterol utilization in Mtb through the modulation of cyclic AMP (cAMP) signaling.[1][7] Unlike conventional antibiotics, GSK286's activity is contingent on the presence of cholesterol, a key substrate for Mtb during infection.[6][8]

  • Target Engagement: GSK286 acts as an agonist for Rv1625c, a membrane-bound class IIIa adenylyl cyclase in M. tuberculosis.[4][7][8]

  • Signal Transduction: Binding of GSK286 to Rv1625c stimulates the enzyme's activity, leading to a massive conversion of ATP to cAMP. This results in an approximately 50-fold increase in intracellular cAMP levels.[2][7][8]

  • Inhibition of Catabolism: The resulting supraphysiological levels of cAMP inhibit the cholesterol catabolic pathway.[4][7] While the precise downstream effectors of cAMP in this process are still under investigation, the functional outcome is a significant reduction in the bacterium's ability to process cholesterol for energy and metabolic intermediates.[4][7]

  • Metabolic Consequence: The block in cholesterol degradation leads to a measurable decrease in cholesterol-derived metabolites, such as propionyl-CoA.[1][2] This starves the bacterium of essential carbon sources required for survival and replication within macrophages.

GSK286_Signaling_Pathway cluster_membrane M. tuberculosis Membrane cluster_cytoplasm M. tuberculosis Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP (Increased ~50-fold) Rv1625c->cAMP Catalyzes ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Propionyl_CoA Propionyl-CoA Pools Cholesterol_Catabolism->Propionyl_CoA Produces GSK286 GSK286 GSK286->Rv1625c Binds & Activates

Caption: GSK286 signaling pathway in M. tuberculosis.

Quantitative Efficacy Data

GSK286 exhibits potent activity against intracellular Mtb, with significantly lower efficacy in axenic cultures lacking cholesterol. This highlights its specific mode of action targeting pathways relevant to the host environment.

Table 1: In Vitro Activity of GSK286
Assay TypeMtb StrainMedium/Cell LineParameterValueReference
Intracellular Activity-THP-1 MacrophagesIC₅₀0.07 µM[5][6][8]
Axenic CultureH37RvCholesterol MediumIC₅₀2.12 µM[6][8]
Axenic CultureErdmanCholesterol MediumIC₅₀0.71 µM[6][8]
Axenic CultureH37RvGlucose MediumIC₅₀>125 µM[8]
Axenic CultureErdmanGlucose MediumIC₅₀>50 µM[6][8]
Axenic CultureH37Rv-MIC>10 µM[3]
Table 2: In Vivo Monotherapy Efficacy of GSK286 in Murine Models
Mouse ModelInfection StageDosing RegimenKey FindingReference
C57BL/6Acute10-200 mg/kg for 8 daysDose-dependent bactericidal activity.[6]
BALB/cChronic≤10 mg/kg, 5 days/week for 4 weeksMaximal bactericidal effect achieved at ≤10 mg/kg.[6][8]
C3HeB/FeJChronic10-200 mg/kg, 5 days/week for 4 weeksSignificant bactericidal effect observed.[8]

Key Experimental Protocols

The unique mechanism of GSK286 necessitates specialized assays to characterize its activity. Below are methodologies for key experiments cited in the literature.

Cholesterol Catabolism Inhibition Assay (¹⁴CO₂ Release)

This assay directly quantifies the inhibition of cholesterol breakdown by measuring the release of radiolabeled CO₂.

  • Bacterial Culture: Wild-type M. tuberculosis (e.g., Erdman strain) is cultured to mid-log phase.

  • Assay Setup: Bacteria are washed and resuspended in a suitable medium (e.g., 7H9) containing ¹⁴C-labeled cholesterol.

  • Treatment: Cultures are treated with GSK286 (e.g., 10 µM) or a vehicle control (DMSO).

  • Incubation: The reaction is incubated, allowing for the catabolism of cholesterol.

  • CO₂ Capture: Evolved ¹⁴CO₂ is captured using a trapping agent like potassium hydroxide.

  • Quantification: The amount of captured ¹⁴CO₂ is measured via scintillation counting.

  • Analysis: A reduction in ¹⁴CO₂ release in the GSK286-treated group compared to the control indicates inhibition of cholesterol catabolism.[2][8][9] Treatment with GSK286 has been shown to reduce the amount of ¹⁴CO₂ released by 90%.[2][8]

Experimental_Workflow cluster_groups start Start: M.tb Culture step1 Resuspend in media with ¹⁴C-Cholesterol start->step1 step2 Split into two groups step1->step2 group_test Add GSK286 (Test Group) step2->group_test group_control Add DMSO (Control Group) step2->group_control step3 Incubate to allow catabolism group_test->step3 group_control->step3 step4 Capture evolved ¹⁴CO₂ step3->step4 step5 Quantify ¹⁴CO₂ via Scintillation Counting step4->step5 end Result: Compare ¹⁴CO₂ release to determine inhibition step5->end

Caption: Workflow for the ¹⁴CO₂ cholesterol catabolism assay.
Intracellular cAMP Level Quantification

  • Bacterial Culture: M. tuberculosis (e.g., CDC1551) is grown in a standard medium like 7H9 with glycerol.

  • Treatment: Bacteria are concentrated and incubated in a medium containing cholesterol (e.g., 0.5 mM) with or without GSK286 (e.g., 5 µM) for a specified period (e.g., 24 hours).[8]

  • Lysate Preparation: Cells are harvested, and intracellular contents are extracted.

  • Quantification: cAMP levels in the lysates are measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Analysis: cAMP concentrations are normalized to total protein content and compared between treated and untreated samples.

Propionyl-CoA Reporter Assay

This assay uses a fluorescent reporter to indirectly measure a key metabolite resulting from cholesterol breakdown.

  • Reporter Strain: An M. tuberculosis strain engineered with a GFP reporter fused to a promoter responsive to propionyl-CoA levels (e.g., prpD'::GFP) is used.[1][2]

  • Culture Conditions: The reporter strain is cultured in a medium where cholesterol is a primary carbon source (e.g., cholesterol-acetate media).[1][9]

  • Treatment: Cultures are treated with varying concentrations of GSK286 or a vehicle control.

  • Measurement: GFP fluorescence is measured using a plate reader or flow cytometry.

  • Analysis: A dose-dependent decrease in GFP signal in the presence of GSK286 indicates a reduction in propionyl-CoA pools, confirming the disruption of cholesterol catabolism.[1][2]

Resistance Profile

Understanding resistance mechanisms is critical for drug development. Spontaneous resistance to GSK286 has been linked directly to its molecular target.

  • Genetic Basis: Mutations in the rv1625c gene, which encodes the adenylyl cyclase target, have been shown to confer resistance to GSK286.[6][7]

  • Cross-Resistance: Mtb mutants resistant to GSK286 are also cross-resistant to mCLB073, another known Rv1625c agonist, confirming a shared mechanism of action and resistance.[7][9]

  • Novelty: Importantly, GSK286 does not exhibit cross-resistance with existing antitubercular drugs, indicating the novelty of its mechanism and its potential utility against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.[5][6]

Resistance_Mechanism cluster_wt Wild-Type Mtb cluster_mut Resistant Mtb wt_gsk GSK286 wt_rv Functional Rv1625c wt_gsk->wt_rv Binds wt_res Inhibition of Cholesterol Catabolism wt_rv->wt_res Activates mut_gsk GSK286 mut_rv Mutated Rv1625c mut_gsk->mut_rv Binding Impaired mut_res No Inhibition of Cholesterol Catabolism mut_rv->mut_res

Caption: Logical relationship of Rv1625c mutation to GSK286 resistance.

Clinical Development Status

GSK286 entered a Phase 1 clinical trial (NCT04472897) in late 2020 to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[3][5] However, the trial was subsequently terminated according to predefined stopping rules.[3] The specific reasons for the termination are not detailed in the available literature.

Conclusion

GSK286 represents an innovative approach to TB therapy by targeting the host-relevant metabolic pathway of cholesterol catabolism. Its unique mechanism, centered on the activation of the adenylyl cyclase Rv1625c and subsequent elevation of intracellular cAMP, leads to potent inhibition of Mtb growth within macrophages.[6][7][8] The extensive preclinical data underscore its potential as a component in novel combination regimens aimed at shortening treatment duration for both drug-susceptible and drug-resistant TB. While its clinical development has faced challenges, the scientific insights gained from GSK286 provide a valuable foundation for future drug discovery efforts targeting Mtb metabolism.

References

A Technical Guide to the Intracellular cAMP Signaling Pathway in Mycobacterium tuberculosis and the Mechanism of Action of GSK286

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cyclic AMP (cAMP) signaling pathway in Mycobacterium tuberculosis (Mtb) and the mechanism of the novel antitubercular drug candidate, GSK286 (also known as GSK2556286). This document details the role of the membrane-bound adenylyl cyclase Rv1625c, the impact of its activation by GSK286 on bacterial metabolism, and the experimental methodologies used to characterize this interaction.

Introduction: cAMP Signaling in Mycobacterium tuberculosis

Cyclic AMP is a ubiquitous second messenger that plays a critical role in regulating a wide array of physiological processes in both prokaryotes and eukaryotes.[1] In Mycobacterium tuberculosis, the cAMP signaling network is notably complex, with the genome encoding for at least 17 distinct adenylyl cyclases (ACs).[1] This complexity suggests that cAMP signaling is integral to the bacterium's ability to sense and adapt to the diverse and often hostile environments it encounters within a host, particularly inside macrophages.[2]

One of the key AC enzymes in Mtb is Rv1625c (also referred to as Cya), a membrane-anchored adenylyl cyclase.[3][4] This enzyme is structurally homologous to mammalian membrane ACs and is a crucial player in the bacterium's metabolic regulation.[4] A critical metabolic pathway for Mtb survival and persistence during infection is the catabolism of host-derived cholesterol. Disrupting this pathway has emerged as a promising strategy for new antitubercular therapies.[5][6] The compound GSK286 exploits this vulnerability by directly targeting and activating Rv1625c, leading to a cascade of events that ultimately inhibits cholesterol utilization.[7][8]

Mechanism of Action of GSK286

GSK286 functions as a potent agonist of the Rv1625c adenylyl cyclase. Its mechanism is not one of inhibition, but of targeted activation, leading to a dramatic increase in intracellular cAMP levels within the mycobacterium.

  • Binding and Activation: GSK286 binds to the Rv1625c enzyme, inducing a conformational change that stimulates its catalytic activity.[7][9]

  • cAMP Surge: This activation results in the rapid conversion of ATP into cAMP, causing an approximately 50-fold increase in intracellular cAMP concentration.[7][8][10]

  • Metabolic Inhibition: The resulting supraphysiological levels of cAMP act as a signaling cascade that leads to the inhibition of the cholesterol catabolism pathway.[5][7] Treatment with GSK286 has been shown to reduce the release of ¹⁴CO₂ from ¹⁴C-cholesterol by 90%, indicating a significant blockage of this metabolic route.[10]

  • Growth Inhibition: As cholesterol is a vital carbon and energy source for Mtb within the host, this metabolic blockade leads to the inhibition of bacterial growth, particularly within the cholesterol-rich environment of the macrophage.[9][11]

This novel mechanism, which leverages an endogenous signaling pathway to induce a state of metabolic self-poisoning, makes GSK286 a first-in-class drug candidate with potential to shorten tuberculosis treatment regimens.[7][9]

GSK286_Mechanism cluster_membrane Mtb Cell Membrane cluster_intracellular Mtb Cytoplasm GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates Cholesterol Host Cholesterol Chol_Metabolism Cholesterol Metabolism Pathway Cholesterol->Chol_Metabolism Substrate cAMP cAMP (Increased ~50x) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Substrate cAMP->Chol_Metabolism Inhibits Growth Bacterial Growth & Proliferation Chol_Metabolism->Growth Supports

Caption: Mechanism of GSK286 action in Mycobacterium tuberculosis.

Quantitative Data: In Vitro Efficacy of GSK286

The activity of GSK286 is highly dependent on the carbon source available to Mtb. Its potency is significantly higher in environments where cholesterol is the primary carbon source, mimicking the conditions inside a host macrophage.

CompoundTarget Strain/ConditionPotency MetricValue (µM)Reference(s)
GSK286 Mtb inside THP-1 macrophagesIC₅₀0.07[9][10][11][12]
GSK286 Mtb H37Rv (in cholesterol media)IC₅₀2.12[10]
GSK286 Mtb Erdman (in cholesterol media)IC₅₀0.71[10]
GSK286 Mtb H37Rv (in glucose media)IC₅₀>125[10]
GSK286 Mtb Erdman (in glucose media)IC₅₀>50[10]
GSK286 Mtb H37Rv (Rv1625c knockout, cholesterol media)IC₅₀>50[9][11]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the compound required to inhibit 50% of bacterial growth.

Experimental Protocols

The characterization of GSK286 requires specialized assays that replicate the cholesterol-dependent metabolic state of Mtb and can accurately quantify changes in intracellular cAMP levels in bacteria.

This protocol is adapted from methodologies used to determine the cholesterol-dependent activity of novel antitubercular compounds.[13][14]

Objective: To determine the IC₅₀ of a test compound against Mtb using cholesterol as the sole or primary carbon source.

Materials:

  • Mtb culture (e.g., H37Rv or Erdman strain)

  • Minimal Medium Base (per liter): 0.5 g asparagine, 1 g KH₂PO₄, 1.5 g Na₂HPO₄, 50 mg ferric ammonium (B1175870) citrate, 10 mg MgSO₄·7H₂O, 0.5 mg CaCl₂, 0.1 mg ZnSO₄.[13]

  • Tyloxapol-Ethanol Vehicle (1:1 vol/vol)

  • Cholesterol (stock solution in tyloxapol-ethanol)

  • Test compound (e.g., GSK286) dissolved in DMSO

  • Resazurin (B115843) sodium salt solution (for viability assessment)

  • 96-well black, clear-bottom microplates

  • Biosafety Level 3 (BSL-3) facilities and appropriate PPE

Procedure:

  • Prepare Cholesterol Medium: Create a working solution of minimal medium containing 0.01% cholesterol and 0.05% tyloxapol.[13]

  • Prepare Mtb Inoculum: Grow Mtb to mid-log phase (OD₆₀₀ ≈ 0.6-0.8) in standard Middlebrook 7H9 medium. Pellet the cells by centrifugation, wash twice with sterile PBS or minimal medium base to remove residual 7H9 components. Resuspend the bacterial pellet in the cholesterol-containing minimal medium to a standardized density.

  • Assay Plate Setup:

    • In a 96-well plate, add 100 µL of the cholesterol medium containing the Mtb inoculum to each well.

    • Prepare serial dilutions of the test compound (GSK286) in DMSO and add 1 µL to the appropriate wells. Include a DMSO-only control (negative control) and a known active drug control (e.g., rifampicin).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days in a humidified incubator within a BSL-3 facility.

  • Viability Assessment:

    • Add 10 µL of Resazurin solution to each well.

    • Incubate for an additional 16-24 hours.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. The reduction of blue resazurin to pink resorufin (B1680543) indicates viable, metabolically active cells.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.

This protocol is a synthesized method based on descriptions of cAMP quantification in Mtb following compound treatment.[2][7]

Objective: To quantify the change in intracellular cAMP levels in Mtb after exposure to an adenylyl cyclase agonist like GSK286.

Materials:

  • Mid-log phase Mtb culture

  • GSK286 (or other test compounds) and DMSO vehicle

  • Ice-cold 0.1 N HCl

  • Bead beater/homogenizer with sterile lysis tubes and beads (e.g., silica (B1680970) beads)

  • Centrifuge (refrigerated)

  • Commercial cAMP enzyme immunoassay (EIA) kit

  • Bradford or BCA protein assay kit

  • BSL-3 facilities and appropriate PPE

Procedure:

  • Compound Treatment:

    • Grow a 50 mL culture of Mtb to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Add GSK286 to the desired final concentration (e.g., 5 µM). Add an equivalent volume of DMSO to a control culture.

    • Incubate for the specified time (e.g., 24 hours) at 37°C with shaking.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold PBS.

    • Resuspend the pellet in 1 mL of ice-cold 0.1 N HCl. This stops enzymatic activity and aids in cAMP extraction.

    • Transfer the suspension to a lysis tube containing sterile silica beads.

    • Lyse the cells using a bead beater (e.g., 3 cycles of 45 seconds with 1-minute cooling intervals on ice).

  • Extract Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new, sterile microfuge tube. This is the crude cAMP extract.

    • Reserve a small aliquot of the lysate for total protein quantification using a Bradford or BCA assay.

  • cAMP Quantification:

    • Perform the cAMP measurement using a commercial EIA kit according to the manufacturer's instructions. This typically involves acetylation of the samples and standards to improve assay sensitivity.

    • Run all samples and standards in duplicate or triplicate.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample based on the standard curve generated from the EIA kit.

    • Normalize the cAMP concentration to the total protein content of the lysate (e.g., pmol of cAMP per mg of total protein).

    • Calculate the fold-change in cAMP levels in the GSK286-treated samples relative to the DMSO-treated control.

cAMP_Assay_Workflow start Start: Mid-log Mtb Culture treatment Treat with GSK286 (or DMSO control) start->treatment harvest Harvest & Wash Cells (Centrifugation) treatment->harvest lysis Resuspend in 0.1N HCl & Lyse with Bead Beater harvest->lysis clarify Clarify Lysate (High-Speed Centrifugation) lysis->clarify supernatant Collect Supernatant (Crude cAMP Extract) clarify->supernatant protein_assay Quantify Total Protein (BCA/Bradford) supernatant->protein_assay cAMP_assay Measure cAMP (Commercial EIA Kit) supernatant->cAMP_assay analysis Normalize cAMP to Protein & Calculate Fold-Change protein_assay->analysis cAMP_assay->analysis end End: Quantified Result analysis->end

Caption: Workflow for measuring intracellular cAMP in M. tuberculosis.

Conclusion

GSK286 represents a paradigm shift in antibiotic development, moving away from direct enzymatic inhibition towards the strategic manipulation of a pathogen's own signaling networks. By activating the Rv1625c adenylyl cyclase, GSK286 induces a lethal accumulation of cAMP that cripples the essential cholesterol metabolism of Mycobacterium tuberculosis. This technical overview provides the foundational knowledge, quantitative data, and detailed methodologies required for researchers to further investigate this novel mechanism and explore the broader potential of targeting cAMP signaling pathways in the development of next-generation antimicrobial agents.

References

The Emergence of VCH-286: A Novel Anti-Tuberculosis Candidate Targeting Cholesterol Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

VCH-286 (also known as GSK2556286 or GSK-286) is a promising early-stage drug candidate for the treatment of tuberculosis (TB). This novel small molecule exhibits potent activity against Mycobacterium tuberculosis (M. tb), the causative agent of TB, by employing a unique mechanism of action that is dependent on the bacterium's metabolism of host cholesterol. This technical guide provides an in-depth overview of the core pre-clinical research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols, to support further research and development efforts in the fight against tuberculosis.

Mechanism of Action: Activation of Adenylyl Cyclase Rv1625c

This compound's primary mode of action is the activation of a specific M. tb membrane-bound adenylyl cyclase, Rv1625c.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, a crucial second messenger molecule. The elevated cAMP concentration subsequently disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. tb during infection.[1][3] This targeted disruption of a key metabolic pathway ultimately inhibits the growth of the bacterium, particularly within the intracellular environment of macrophages.[4][5]

dot

VCH286 This compound (GSK2556286) Rv1625c Rv1625c (Adenylyl Cyclase) VCH286->Rv1625c activates cAMP Increased intracellular cAMP (~50-fold) Rv1625c->cAMP produces ATP ATP ATP->Rv1625c substrate Inhibition Inhibition cAMP->Inhibition Cholesterol Cholesterol Catabolism Growth M. tuberculosis Growth Inhibition Cholesterol->Growth supports Inhibition->Cholesterol Inhibition->Growth leads to

Caption: this compound Signaling Pathway in M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage research on this compound, demonstrating its potent in vitro and in vivo activity.

Table 1: In Vitro Activity of this compound

AssayM. tuberculosis StrainMedium/Cell LineParameterValueReference
Intracellular ActivityH37Rv (luciferase-tagged)THP-1 MacrophagesIC500.07 µM[4][5]
Extracellular ActivityH37Rv7H9 + Tyloxapol + CholesterolMIC>10 µM[1]
Extracellular ActivityErdman7H9 + Tyloxapol + CholesterolIC500.71 - 2.12 µM[6]
Extracellular ActivityH37Rv7H9 + Tyloxapol + GlucoseIC50>125 µM[5]
Extracellular ActivityErdman7H9 + Tyloxapol + GlucoseIC50>50 µM[5]
cAMP ProductionWild-Type M. tb7H9 + CholesterolFold Increase~50-fold[1][3]
Cholesterol CatabolismWild-Type M. tbCholesterol-containing mediumInhibition~90%[3]

Table 2: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

Mouse ModelDosing RegimenDurationOutcomeReference
Acute Infection (C57BL/6 mice)200 mg/kg, p.o., daily8 daysSignificant reduction in lung CFU[5]
Chronic Infection (BALB/c mice)10 - 200 mg/kg, p.o., 5 days/week4 weeksSignificant bactericidal effect; maximal effect at ≤10 mg/kg[5]
Chronic Infection (C3HeB/FeJ mice)10 - 200 mg/kg, p.o., 5 days/week4 weeksSignificant bactericidal effect[4]
Subacute Infection (BALB/c mice)50 mg/kg, p.o., single dose with Bedaquiline and PretomanidN/AIncreased efficacy of the combination regimen[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-stage research of this compound.

Determination of Intracellular Activity (IC50) in THP-1 Macrophages

dot

Start Start Infect Infect THP-1 cells with luciferase-tagged M. tb H37Rv (MOI 1:1, 4 hours) Start->Infect Plate Plate infected cells in 96-well plates containing this compound dilutions Infect->Plate Incubate Incubate for 5 days at 37°C, 5% CO2 Plate->Incubate Measure Measure luminescence (Bright-Glo™ Luciferase Assay) Incubate->Measure Calculate Calculate IC50 Measure->Calculate End End Calculate->End Start Start Infect Aerosol infection of BALB/c or C3HeB/FeJ mice with M. tuberculosis H37Rv Start->Infect Establish Allow infection to establish (chronic phase) Infect->Establish Treat Treat with this compound (p.o.) or vehicle control (5 days/week for 4 weeks) Establish->Treat Sacrifice Sacrifice mice at the end of treatment Treat->Sacrifice Homogenize Homogenize lungs and spleens Sacrifice->Homogenize Plate Plate serial dilutions on 7H11 agar Homogenize->Plate Count Count colony-forming units (CFU) Plate->Count End End Count->End

References

Foundational Studies on the Antimycobacterial Activity of GSK286: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on GSK2556286 (GSK286), a novel drug candidate with potent antimycobacterial activity. GSK286 represents a promising new approach to tuberculosis (TB) treatment, particularly due to its unique mechanism of action and efficacy against intracellular Mycobacterium tuberculosis (Mtb). This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the core signaling pathways and workflows.

Core Mechanism of Action

GSK286 is an orally active compound that demonstrates cholesterol-dependent inhibitory activity against Mycobacterium tuberculosis.[1] Its primary mechanism of action involves the activation of a membrane-bound adenylyl cyclase, Rv1625c, in Mtb.[1][2][3] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold, which in turn inhibits the catabolism of cholesterol, a critical carbon source for Mtb during infection.[2][3][4] The compound's efficacy is notably higher against Mtb residing within macrophages, a key environment where the bacterium utilizes host cholesterol.[5][6][7][8] GSK286 has shown potential to shorten TB treatment durations and could be a viable replacement for linezolid (B1675486) in regimens like the Nix-TB three-drug combination.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on GSK286, providing insights into its potency and spectrum of activity.

Table 1: In Vitro Activity of GSK286 against M. tuberculosis

ParameterStrain/ConditionValueReference
IC50Mtb inside THP-1 macrophages0.07 µM[1][6][7][8][9][10]
IC50Mtb H37Rv (axenic culture with cholesterol)2.12 µM[1]
IC50Mtb Erdman (axenic culture with cholesterol)0.71 µM[1]
IC50Mtb H37Rv (axenic culture with glucose)>125 µM[1]
IC50Mtb Erdman (axenic culture with glucose)>50 µM[1]
MIC9045 clinical isolates and 3 lab strains1.2 µM[9]
MIC RangeClinical isolates0.3 - 1.4 µM[9]

Table 2: In Vivo Efficacy of GSK286

Animal ModelDosingEffectReference
BALB/c and C3HeB/FeJ mice (chronic TB)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect; maximal effect at ~10 mg/kg[1]
BALB/c mice (subacute infection)50 mg/kg, p.o., single dose (with Bedaquiline and Pretomanid)Increased efficacy in combination[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of foundational research. The following sections describe the key experimental protocols used in the evaluation of GSK286.

Intracellular Activity Assay in THP-1 Macrophages

This assay is fundamental to determining the potency of GSK286 against Mtb residing within host cells.

  • Cell Culture: Human THP-1 monocytes are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 1 mM pyruvate, and 2 mM L-glutamine at 37°C with 5% CO2.[7]

  • Bacterial Culture: An M. tuberculosis H37Rv reporter strain expressing the firefly luciferase gene is grown in Middlebrook 7H9 broth with 10% ADC, 0.4% glycerol, and 0.05% Tween.[7]

  • Infection: Differentiated THP-1 macrophages are infected with the Mtb reporter strain.

  • Compound Addition: GSK286 is added at various concentrations to the infected cell cultures.

  • Incubation: The treated, infected cells are incubated for a specified period.

  • Readout: Intracellular bacterial growth inhibition is quantified by measuring luciferase activity, from which the IC50 value is determined.[7]

Axenic Culture Minimum Inhibitory Concentration (MIC) Assay

This assay determines the direct activity of GSK286 on Mtb in a cell-free system, highlighting its dependence on cholesterol.

  • Media Preparation: A suitable liquid or solid culture medium is prepared. For cholesterol-dependent assays, the medium is supplemented with cholesterol.

  • Bacterial Inoculum: A standardized inoculum of M. tuberculosis is prepared.

  • Compound Dilution: GSK286 is serially diluted across a range of concentrations in the culture medium.

  • Inoculation and Incubation: The bacterial inoculum is added to the compound dilutions and incubated under appropriate conditions.

  • Readout: Bacterial growth is assessed visually or using a growth indicator like alamarBlue.[2] The MIC is the lowest concentration of GSK286 that inhibits visible growth.

cAMP Level Measurement

This protocol quantifies the direct downstream effect of GSK286 on its target, Rv1625c.

  • Bacterial Culture: Wild-type M. tuberculosis Erdman is grown in 200 mL of 7H9 medium containing 0.5 mM cholesterol to an optical density at 600 nm (OD600) of 0.4.[2]

  • Compound Treatment: GSK286 is added at a concentration of 5 µM, and the culture is incubated for 16 hours at 37°C.[2]

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, and the pellet is resuspended in an acetonitrile-methanol-water solution.[2] An internal standard (e.g., 1.5 µM 8-Br-cAMP) is added, and the cells are lysed by bead beating.[2]

  • Analysis: The lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular cAMP levels.[2]

Visualizations

The following diagrams illustrate the key pathways and workflows described in the foundational studies of GSK286.

GSK286_Mechanism_of_Action cluster_extracellular Extracellular cluster_mtb Mycobacterium tuberculosis GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP cAMP (Increased) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition Leads to

Caption: Mechanism of action of GSK286 in Mycobacterium tuberculosis.

Intracellular_Activity_Workflow start Start culture_thp1 Culture THP-1 Monocytes start->culture_thp1 differentiate Differentiate to Macrophages culture_thp1->differentiate infect Infect with Luciferase-expressing Mtb differentiate->infect add_gsk286 Add Serial Dilutions of GSK286 infect->add_gsk286 incubate Incubate add_gsk286->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ic50 Calculate IC50 measure_luciferase->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the intracellular activity of GSK286.

cAMP_Measurement_Workflow start Start culture_mtb Culture Mtb in Cholesterol Medium start->culture_mtb treat_gsk286 Treat with GSK286 culture_mtb->treat_gsk286 harvest_cells Harvest Cells by Centrifugation treat_gsk286->harvest_cells resuspend_lyse Resuspend and Lyse Cells harvest_cells->resuspend_lyse add_standard Add Internal Standard (8-Br-cAMP) resuspend_lyse->add_standard analyze_lcms Analyze by LC-MS add_standard->analyze_lcms quantify_camp Quantify cAMP Levels analyze_lcms->quantify_camp end End quantify_camp->end

Caption: Workflow for measuring intracellular cAMP levels in Mtb after GSK286 treatment.

References

The Novel Mode of Action of GSK2556286: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK2556286 is a first-in-class antitubercular drug candidate with a novel mode of action that holds promise for shortening and improving the treatment of tuberculosis (TB), including drug-resistant strains. This document provides an in-depth technical overview of GSK2556286's mechanism, focusing on its interaction with the target protein, the resultant signaling cascade, and the downstream effects on Mycobacterium tuberculosis (Mtb) physiology. Detailed experimental protocols for key assays, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for the scientific community.

Core Mechanism: Targeting Cholesterol Metabolism via cAMP Signaling

GSK2556286 exhibits a unique, cholesterol-dependent mechanism of action. Its primary target is the membrane-bound adenylyl cyclase Rv1625c (also known as Cya) in M. tuberculosis.[1][2][3] By acting as an agonist of Rv1625c, GSK2556286 triggers a significant increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This surge in cAMP levels subsequently inhibits the catabolism of cholesterol, a critical carbon source for Mtb's survival and persistence within host macrophages.[1][2][3]

The bactericidal effect of GSK2556286 is particularly potent against intracellular Mtb residing in macrophages, where cholesterol is a readily available nutrient source.[1][2] The compound shows significantly lower activity against Mtb grown in standard laboratory media lacking cholesterol, highlighting the dependency of its action on the host microenvironment.[1][2]

Quantitative Analysis of GSK2556286 Activity

The potency and effects of GSK2556286 have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Activity of GSK2556286

ParameterMtb StrainConditionValueReference
IC50H37RvIntracellular (THP-1 cells)0.07 µM[1][2]
IC50H37RvAxenic culture with cholesterol2.12 µM[1]
IC50ErdmanAxenic culture with cholesterol0.71 µM[1]
IC50H37RvAxenic culture with glucose>125 µM[1]
IC50ErdmanAxenic culture with glucose>50 µM[1]
cAMP IncreaseMtb lysates5 µM GSK2556286, 24h~50-fold[1][2]
14CO2 Release InhibitionMtb with 14C-cholesterol10 µM GSK255628690%[2]

Table 2: In Vivo Efficacy of GSK2556286 in Mouse Models

Mouse ModelDosing RegimenEffectReference
Chronic TB (BALB/c & C3HeB/FeJ)10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect; maximal effect at ~10 mg/kg[1]
Subacute TB (BALB/c)50 mg/kg, p.o., single dose (with Bedaquiline & Pretomanid)Increased efficacy in combination[1]
Acute TB0.3-500 mg/kg, p.o., 8 consecutive daysGreatest effect at 200 mg/kg[1]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mode of action of GSK2556286 and the workflows of key experiments used to elucidate this mechanism.

cluster_membrane Mtb Cell Membrane cluster_cytoplasm Mtb Cytoplasm GSK2556286 GSK2556286 Rv1625c Rv1625c GSK2556286->Rv1625c Binds and activates cAMP cAMP Rv1625c->cAMP Converts ATP to ATP ATP Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Bacterial_Death Inhibition of Growth & Bacterial Death Cholesterol_Catabolism->Bacterial_Death Leads to

Figure 1. Signaling pathway of GSK2556286 in Mycobacterium tuberculosis.

Start Start Mtb_Culture Culture Mtb in cholesterol-rich medium Start->Mtb_Culture Add_GSK Add GSK2556286 at varying concentrations Mtb_Culture->Add_GSK Incubate Incubate for a defined period Add_GSK->Incubate Lyse_Cells Lyse Mtb cells Incubate->Lyse_Cells Measure_cAMP Measure intracellular cAMP (e.g., LC-MS/MS) Lyse_Cells->Measure_cAMP Analyze_Data Analyze dose-response relationship Measure_cAMP->Analyze_Data End End Analyze_Data->End

Figure 2. Experimental workflow for cAMP measurement assay.

Start Start Mtb_Culture Culture Mtb with [4-14C]-cholesterol Start->Mtb_Culture Add_GSK Add GSK2556286 or vehicle control Mtb_Culture->Add_GSK Incubate Incubate and capture gaseous phase Add_GSK->Incubate Measure_14CO2 Quantify 14CO2 release (scintillation counting) Incubate->Measure_14CO2 Compare_Results Compare treated vs. control Measure_14CO2->Compare_Results End End Compare_Results->End

Figure 3. Experimental workflow for cholesterol catabolism assay.

Detailed Experimental Protocols

Intracellular Growth Inhibition Assay in THP-1 Macrophages

This assay determines the potency of GSK2556286 against Mtb residing within a host cell.

  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For differentiation into macrophage-like cells, THP-1 cells are seeded in 96-well plates and treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 24-48 hours.

  • Infection: Differentiated THP-1 cells are infected with an Mtb suspension at a multiplicity of infection (MOI) of 1:1 to 10:1. The infection is allowed to proceed for 4-24 hours, after which extracellular bacteria are removed by washing with fresh medium.

  • Compound Treatment: A serial dilution of GSK2556286 is added to the infected cells. A vehicle control (DMSO) and a positive control (e.g., rifampicin) are included.

  • Incubation and Readout: The plates are incubated for 3-5 days. Bacterial growth inhibition is assessed by measuring a reporter signal (e.g., fluorescence from a constitutively expressing fluorescent protein in Mtb or by using a viability dye like resazurin) or by lysing the macrophages and determining the number of viable bacteria by plating for colony-forming units (CFUs).

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Growth Inhibition Assay in Axenic Culture

This assay assesses the direct activity of GSK2556286 on Mtb in a cell-free system.

  • Media Preparation: Middlebrook 7H9 broth is supplemented with either 0.2% glycerol (B35011) (as a standard carbon source) or 0.1 mM cholesterol (solubilized with a detergent like tyloxapol) as the primary carbon source.

  • Bacterial Inoculum: A mid-log phase Mtb culture is diluted to a starting optical density at 600 nm (OD600) of 0.05-0.1 in the respective media.

  • Compound Addition: GSK2556286 is added in a two-fold serial dilution.

  • Incubation and Growth Measurement: The cultures are incubated at 37°C for 5-7 days. Bacterial growth is measured by monitoring the OD600 or by using a viability indicator such as resazurin.

  • MIC Determination: The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth.

Intracellular cAMP Measurement

This assay quantifies the increase in cAMP levels in Mtb upon treatment with GSK2556286.

  • Bacterial Culture and Treatment: Mtb is grown in cholesterol-containing medium to mid-log phase. The culture is then treated with a fixed concentration of GSK2556286 (e.g., 5 µM) or a vehicle control for a specified period (e.g., 24 hours).[1]

  • Cell Lysis: Bacterial cells are harvested by centrifugation, washed, and then lysed, typically by bead beating, to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity and specificity.

  • Data Normalization: The cAMP concentration is normalized to the total protein concentration in the lysate or the number of bacterial cells.

Cholesterol Catabolism Assay (¹⁴CO₂ Release)

This assay measures the extent to which GSK2556286 inhibits the breakdown of cholesterol by Mtb.

  • Bacterial Culture: Mtb is cultured in a medium containing [4-¹⁴C]-cholesterol as a tracer.

  • Compound Treatment: The bacterial culture is treated with GSK2556286 or a vehicle control.

  • ¹⁴CO₂ Capture: The cultures are incubated in sealed vials containing a filter paper soaked in a CO₂ trapping agent (e.g., potassium hydroxide). As Mtb metabolizes the radiolabeled cholesterol, ¹⁴CO₂ is released and captured on the filter paper.

  • Quantification: After a defined incubation period, the filter paper is removed, and the amount of captured ¹⁴CO₂ is quantified using a scintillation counter.

  • Analysis: The percentage inhibition of cholesterol catabolism is calculated by comparing the ¹⁴CO₂ release in the GSK2556286-treated samples to the vehicle control.

Generation of Resistant Mutants

This experiment identifies the genetic basis of resistance to GSK2556286.

  • Selection of Mutants: A large number of Mtb cells (e.g., 10⁸ to 10¹⁰ CFUs) are plated on solid agar (B569324) medium (e.g., Middlebrook 7H11) containing a selective concentration of GSK2556286 (typically 4-8 times the MIC).

  • Isolation and Confirmation: Colonies that grow on the selective plates are isolated and re-streaked on both drug-free and drug-containing media to confirm the resistance phenotype.

  • Whole-Genome Sequencing: The genomic DNA of the confirmed resistant mutants is extracted and subjected to whole-genome sequencing.

  • Mutation Identification: The genome sequences of the resistant mutants are compared to that of the parental wild-type strain to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are consistently present in the resistant isolates. Mutations in the cya gene (Rv1625c) are commonly found.

Conclusion

GSK2556286 represents a significant advancement in the field of TB drug discovery. Its novel mode of action, centered on the activation of the adenylyl cyclase Rv1625c and the subsequent disruption of cholesterol metabolism, offers a new strategy to combat Mycobacterium tuberculosis. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers working to further understand and develop this promising new class of antitubercular agents. The cholesterol-dependent activity of GSK2556286 underscores the importance of targeting the specific metabolic adaptations of Mtb within the host environment.

References

Methodological & Application

Application Notes and Protocols for Testing GSK2556286 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro efficacy of GSK2556286, a novel antitubercular drug candidate. GSK2556286 acts as an agonist of the Rv1625c adenylyl cyclase in Mycobacterium tuberculosis (Mtb), leading to increased intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism, a crucial metabolic pathway for Mtb survival within the host.[1][2][3][4] The protocols outlined below are essential for characterizing the compound's activity in both intracellular and extracellular environments.

Data Presentation: Efficacy of GSK2556286

The following table summarizes the quantitative data on the in vitro efficacy of GSK2556286 against Mycobacterium tuberculosis.

Assay TypeMtb StrainExperimental ConditionParameterValueReference
Intracellular Growth InhibitionH37RvTHP-1 macrophage-like cellsIC500.07 µM[5][6][7][8]
Extracellular Growth InhibitionH37RvCholesterol-containing mediumIC502.12 µM[4][7]
Extracellular Growth InhibitionErdmanCholesterol-containing mediumIC500.71 µM[4][7]
Extracellular Growth InhibitionH37RvGlucose-containing mediumIC50>125 µM[7]
Extracellular Growth InhibitionErdmanGlucose-containing mediumIC50>50 µM[7]
Extracellular Growth InhibitionClinical Isolates (n=45) & Lab Strains (n=3)Cholesterol-containing mediumMIC901.2 µM[5][7]
cAMP ProductionMtb expressing Rv1625cIn vitro treatment (5 µM, 24h)Fold Increase~50-fold[1][2][3][4]
Cholesterol MetabolismWild-type Mtb[4-14C]-cholesterol radiorespirometryInhibition90% at 10 µM[4]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of GSK2556286 in Mycobacterium tuberculosis.

GSK2556286_MoA cluster_membrane Mycobacterial Cell Membrane cluster_cytoplasm Mycobacterial Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP (elevated) Rv1625c->cAMP catalyzes GSK2556286 GSK2556286 GSK2556286->Rv1625c agonist ATP ATP ATP->Rv1625c substrate Cholesterol_Metabolism Cholesterol Metabolism cAMP->Cholesterol_Metabolism inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Metabolism->Bacterial_Growth_Inhibition leads to

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Workflow Overview

The diagram below outlines the general experimental workflow for assessing the in vitro efficacy of GSK2556286.

GSK2556286_Workflow cluster_assays In Vitro Efficacy Assays Assay1 Intracellular Growth Inhibition Assay data_analysis Data Analysis (IC50/MIC90 Calculation) Assay1->data_analysis Assay2 Extracellular Growth Inhibition Assay (Cholesterol Medium) Assay2->data_analysis Assay3 Intracellular cAMP Measurement Assay Assay3->data_analysis Assay4 Cholesterol Metabolism Inhibition Assay Assay4->data_analysis start Prepare GSK2556286 Stock Solutions start->Assay1 start->Assay2 start->Assay3 start->Assay4 culture_mtb Culture M. tuberculosis Strains culture_mtb->Assay1 culture_mtb->Assay2 culture_mtb->Assay3 culture_mtb->Assay4 culture_thp1 Culture & Differentiate THP-1 Cells culture_thp1->Assay1

Caption: General experimental workflow for GSK2556286 efficacy testing.

Experimental Protocols

Intracellular Growth Inhibition Assay in THP-1 Macrophages

This protocol determines the 50% inhibitory concentration (IC50) of GSK2556286 against M. tuberculosis residing within human macrophage-like cells.

Materials:

  • THP-1 monocytic cell line (ATCC TIB-202)

  • RPMI 1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth with supplements (ADC or OADC)

  • Human serum

  • GSK2556286

  • 96-well or 384-well clear-bottom plates

  • Method for quantifying bacterial viability (e.g., Luciferase assay system, Resazurin (B115843), or materials for CFU plating)

Procedure:

  • THP-1 Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI 1640 supplemented with 10% FBS, maintaining cell density between 0.2 and 1 x 10^6 cells/mL.[1]

    • Seed 1 x 10^5 cells per well in a 96-well plate in RPMI 1640 with 10% FBS.[9]

    • Add PMA to a final concentration of 40 ng/mL to induce differentiation into macrophage-like cells.[1]

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Preparation of M. tuberculosis Inoculum:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

    • Pellet the bacteria by centrifugation and resuspend in RPMI 1640.

    • Opsonize the bacteria by incubating with 10% human serum for 30 minutes at 37°C.[1][3]

  • Infection of THP-1 Cells:

    • Aspirate the PMA-containing medium from the differentiated THP-1 cells and wash twice with fresh RPMI 1640.

    • Infect the cells with the opsonized M. tuberculosis at a multiplicity of infection (MOI) of 1-2.[3]

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Remove extracellular bacteria by washing the cells three times with warm RPMI 1640.[10]

  • Compound Treatment:

    • Prepare serial dilutions of GSK2556286 in RPMI 1640 with 10% FBS.

    • Add the compound dilutions to the infected cells. Include a vehicle control (e.g., DMSO).

    • Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.[1][11]

  • Quantification of Bacterial Growth:

    • Luciferase/GFP Reporter: If using a reporter strain, measure the signal according to the manufacturer's instructions.

    • Resazurin Assay: Add resazurin solution (e.g., 30 µL of a 0.1 mg/mL solution) to each well and incubate for 24-48 hours. Measure fluorescence (Ex/Em: 530-560/590 nm) or absorbance (570 nm and 600 nm).[1]

    • CFU Counting: Lyse the macrophages with a mild detergent (e.g., 0.1% saponin). Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 or 7H11 agar. Incubate for 3-4 weeks and count colonies.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Extracellular Growth Inhibition Assay in Cholesterol-Containing Medium

This assay determines the minimum inhibitory concentration (MIC) or IC50 of GSK2556286 against M. tuberculosis grown in a medium where cholesterol is the primary carbon source.

Materials:

  • M. tuberculosis strain (e.g., H37Rv, Erdman)

  • Minimal medium (see composition below)

  • Cholesterol

  • Tyloxapol

  • Ethanol

  • GSK2556286

  • 96-well plates

  • Method for measuring bacterial growth (e.g., spectrophotometer for OD600, Alamar Blue)

Minimal Medium Composition (per liter):

  • Asparagine: 0.5 g

  • KH2PO4: 1.0 g

  • Na2HPO4: 1.5 g

  • Ferric ammonium (B1175870) citrate: 50 mg

  • MgSO4·7H2O: 0.5 g

  • CaCl2: 0.5 mg

  • ZnSO4: 0.1 mg

  • Tyloxapol: 0.05% (to solubilize cholesterol)

  • Cholesterol: 0.01% (prepared as an ethanol/tyloxapol micelle solution)[6][12][13]

Procedure:

  • Preparation of Mtb Inoculum:

    • Grow M. tuberculosis in standard 7H9 broth to mid-log phase.

    • Wash the bacterial cells twice with phosphate-buffered saline (PBS) to remove residual nutrients from the growth medium.

  • Assay Setup:

    • In a 96-well plate, add serial dilutions of GSK2556286 in the cholesterol-containing minimal medium.

    • Inoculate each well with the washed M. tuberculosis to a final OD600 of approximately 0.05.

    • Include positive (no drug) and negative (no bacteria) controls.

  • Incubation:

    • Incubate the plate at 37°C for 7-14 days.

  • Measurement of Growth:

    • OD600: Measure the optical density at 600 nm.

    • Alamar Blue: Add Alamar Blue (10% of the culture volume) and incubate for 24-48 hours. Measure fluorescence.[10]

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth.

    • For IC50 determination, calculate the percentage of growth inhibition and fit to a dose-response curve.

Intracellular cAMP Measurement Assay

This protocol quantifies the increase in intracellular cAMP levels in M. tuberculosis following treatment with GSK2556286.

Materials:

  • M. tuberculosis culture

  • GSK2556286

  • Lysis buffer (e.g., IP buffer with protease inhibitors)

  • Lysing Matrix B (silica beads)

  • Bead beater

  • cAMP immunoassay kit (e.g., competitive ELISA or fluorescence-based)

Procedure:

  • Mtb Culture and Treatment:

    • Grow M. tuberculosis to mid-log phase.

    • Treat the culture with GSK2556286 (e.g., 5 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells using a bead beater with Lysing Matrix B.[4]

  • cAMP Quantification:

    • Centrifuge the lysate to pellet cell debris.

    • Collect the supernatant and measure the total protein concentration.

    • Use a commercial cAMP immunoassay kit to measure the cAMP concentration in the supernatant, following the manufacturer's instructions.[14]

  • Data Analysis:

    • Normalize the cAMP concentration to the total protein concentration or cell wet weight.

    • Calculate the fold-increase in cAMP levels in the GSK2556286-treated samples compared to the vehicle control.[15]

Cholesterol Metabolism Inhibition Assay

This assay measures the ability of GSK2556286 to inhibit the catabolism of cholesterol by M. tuberculosis using radiorespirometry.

Materials:

  • M. tuberculosis culture

  • Minimal medium with cholesterol

  • [4-14C]-cholesterol

  • GSK2556286

  • Sealed vials

  • BACTEC TB-460 Instrument or similar for capturing and quantifying 14CO2

Procedure:

  • Assay Setup:

    • Grow M. tuberculosis to mid-log phase.

    • Wash the cells and resuspend them in minimal medium containing 0.01% unlabeled cholesterol.

    • Add a tracer amount of [4-14C]-cholesterol (e.g., 0.1 µCi/mL).[10]

    • Add serial dilutions of GSK2556286 or vehicle control.

  • Incubation and 14CO2 Capture:

    • Transfer the cultures to sealed vials.

    • Incubate at 37°C.

    • At various time points, measure the amount of released 14CO2 using a BACTEC instrument or by trapping the CO2 in a suitable scintillant and counting.[10][12]

  • Data Analysis:

    • Calculate the rate of cholesterol metabolism based on the amount of 14CO2 released over time.

    • Determine the percentage of inhibition of cholesterol metabolism for each concentration of GSK2556286 compared to the vehicle control.

References

Laboratory Guidelines for the Handling and Storing of GSK286

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the safe handling, storage, and experimental use of GSK286 (also known as GSK2556286), a potent inhibitor of Mycobacterium tuberculosis (Mtb).

Introduction

GSK286 is an orally active small molecule that selectively inhibits the growth of Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its mechanism of action involves the activation of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels. This disrupts cholesterol catabolism, a critical metabolic pathway for Mtb's survival within host macrophages.[2][3] The activity of GSK286 is notably dependent on the presence of cholesterol.[4][5]

Physicochemical and Storage Information

GSK286 is a white to slightly colored crystalline solid.[6] It exhibits excellent stability in both solid and solution states with respect to temperature and light.[6]

Table 1: Chemical and Physical Properties of GSK286

PropertyValueReference
Molecular FormulaC₁₈H₂₃N₃O₃[1]
Molecular Weight329.39 g/mol [1][6]
CAS Number1210456-20-4
AppearanceWhite to slightly colored crystalline solid[6]
Melting Point>200°C[6]
SolubilityDMSO: 3.0 mg/mL (9.1 mM) (Sonication and heating to 60°C recommended)[1]
Practically insoluble in water[6]

Table 2: Recommended Storage Conditions for GSK286

FormStorage TemperatureDurationReference
Powder-20°CUp to 3 years[1]
Stock Solution-80°CUp to 6 months[4]
-20°CUp to 1 month[4]

Hazard Identification and Safety Precautions

While a specific Safety Data Sheet (SDS) for GSK286 is not publicly available, preclinical studies have indicated an adequate safety profile, and it is not considered to be a genotoxic hazard.[1][7] However, as with any research chemical, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Handling: Avoid inhalation of dust when handling the powdered form. Weigh the compound in a chemical fume hood or a ventilated balance enclosure. Avoid contact with skin and eyes.

  • First Aid:

    • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

    • Inhalation: Move to fresh air. If breathing becomes difficult, seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of GSK286 Stock Solutions

Materials:

  • GSK286 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Sonicator

  • Water bath or heat block

Protocol:

  • Bring the GSK286 powder and anhydrous DMSO to room temperature.

  • In a chemical fume hood, weigh the desired amount of GSK286 powder and place it in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • To aid in dissolution, sonicate the solution and/or heat to 60°C.[1] Ensure the vial is properly sealed during heating.

  • Vortex until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

In Vitro Minimum Inhibitory Concentration (MIC) Assay in Cholesterol-Containing Medium

This protocol is adapted from standard Mtb MIC determination methods, with the critical inclusion of cholesterol, as GSK286's activity is cholesterol-dependent.

Materials:

  • Mycobacterium tuberculosis H37Rv (or other strains of interest)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Cholesterol

  • Tyloxapol

  • GSK286 stock solution

  • Sterile 96-well plates

  • Plate reader

Protocol:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth with OADC to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).

  • Preparation of Cholesterol-Containing Medium:

    • Prepare a stock solution of cholesterol (e.g., 10 mg/mL in a 1:1 mixture of ethanol (B145695) and tyloxapol).

    • Add the cholesterol stock to Middlebrook 7H9 broth to a final concentration of 100 µM.

  • Plate Preparation:

    • In a 96-well plate, perform serial dilutions of the GSK286 stock solution in the cholesterol-containing 7H9 medium.

    • Include a positive control (no drug) and a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add the prepared Mtb inoculum to each well.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually, by measuring optical density (OD) at 600 nm, or using a growth indicator like Resazurin.

    • The MIC is defined as the lowest concentration of GSK286 that inhibits visible growth of Mtb.

Macrophage Infection Assay

This protocol describes the infection of a human macrophage-like cell line (THP-1) to determine the intracellular activity of GSK286.

Materials:

  • THP-1 monocytes

  • RPMI-1640 medium supplemented with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA)

  • Mycobacterium tuberculosis H37Rv

  • GSK286 stock solution

  • Sterile tissue culture plates

Protocol:

  • Differentiation of THP-1 Cells:

    • Seed THP-1 monocytes in a 96-well tissue culture plate at a density of 5 x 10⁴ cells/well.

    • Add PMA to a final concentration of 25-100 ng/mL to induce differentiation into macrophage-like cells.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

    • Wash the cells with fresh RPMI-1640 medium to remove PMA and allow the cells to rest for 24 hours.

  • Infection of Macrophages:

    • Prepare an Mtb inoculum from a mid-log phase culture.

    • Infect the differentiated THP-1 cells with Mtb at a multiplicity of infection (MOI) of 1-10.

    • Incubate for 4 hours at 37°C to allow for phagocytosis.

    • Wash the cells three times with fresh medium to remove extracellular bacteria.

  • GSK286 Treatment:

    • Add fresh medium containing serial dilutions of GSK286 to the infected cells.

    • Include an untreated control.

  • Incubation and Assessment of Bacterial Viability:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO₂ incubator.

    • Determine the viability of intracellular Mtb by lysing the macrophages (e.g., with 0.1% saponin) and plating the lysate on Middlebrook 7H11 agar (B569324) to enumerate colony-forming units (CFUs).

    • Alternatively, a reporter strain of Mtb (e.g., expressing luciferase or GFP) can be used to assess bacterial viability without cell lysis.

Quantitative Data Summary

Table 3: In Vitro and In Vivo Activity of GSK286

AssayStrain/Cell LineConditionValueReference
Intracellular IC₅₀M. tuberculosis in THP-1 cells-0.07 µM[4][5]
Axenic Culture MICM. tuberculosis H37RvCholesterol-containing medium>10 µM[6]
Axenic Culture IC₅₀M. tuberculosis H37RvCholesterol-containing medium2.12 µM[4]
Axenic Culture IC₅₀M. tuberculosis ErdmanCholesterol-containing medium0.71 µM[4]
Axenic Culture IC₅₀M. tuberculosis H37RvGlucose medium>125 µM[4]
Axenic Culture IC₅₀M. tuberculosis ErdmanGlucose medium>50 µM[4]
cAMP IncreaseM. tuberculosis lysates5 µM GSK286 for 24h~50-fold increase[3][4]
In Vivo EfficacyChronic TB infection in BALB/c mice10-200 mg/kg, p.o., 5 days/week for 4 weeksSignificant bactericidal effect[4]
In Vivo EfficacyAcute TB infection in mice200 mg/kg, p.o., 8 consecutive daysGreatest effect[4]

Visualizations

Signaling Pathway of GSK286 in Mycobacterium tuberculosis

GSK286_Pathway cluster_extracellular Extracellular cluster_membrane Mtb Cell Membrane cluster_intracellular Intracellular (Mtb) GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP cAMP (Increased) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c cAMP->Inhibition Cholesterol_Metabolism Cholesterol Catabolism Inhibition->Cholesterol_Metabolism Macrophage_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis A 1. Differentiate THP-1 monocytes with PMA C 3. Infect THP-1 macrophages with Mtb (MOI 1-10) A->C B 2. Culture M. tuberculosis to mid-log phase B->C D 4. Wash to remove extracellular bacteria C->D E 5. Add media with serial dilutions of GSK286 D->E F 6. Incubate for 3-5 days E->F G 7. Lyse macrophages and plate for CFU counting F->G H 8. Determine intracellular bacterial viability G->H

References

Application Notes and Protocols for Utilizing GSK2556286 in Combination Therapy Studies for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the novel anti-tubercular drug candidate, GSK2556286, including its mechanism of action, quantitative efficacy data, and detailed protocols for its use in combination therapy studies.

Introduction

GSK2556286 is a promising new chemical entity for the treatment of tuberculosis (TB) with a novel mechanism of action.[1][2] It is particularly effective against intracellular Mycobacterium tuberculosis (Mtb) and shows potential to shorten the duration of TB treatment when used in combination with other drugs.[1][2][3] GSK2556286 demonstrates activity against both drug-sensitive and drug-resistant strains of Mtb, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.[2][3][4]

Mechanism of Action

GSK2556286's unique mechanism of action is linked to the disruption of cholesterol catabolism in Mtb, a process essential for the bacterium's survival within the host macrophage.[1][5][6] The drug acts as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in Mtb.[5][7] This agonistic activity leads to a significant, approximately 50-fold increase in intracellular cyclic AMP (cAMP) levels.[5][7][8] The elevated cAMP levels subsequently inhibit cholesterol metabolism, though the precise downstream mechanism of this inhibition is still under investigation.[5][6] This targeted action against intracellular Mtb makes GSK2556286 a valuable candidate for combination therapies.

cluster_macrophage Infected Macrophage GSK2556286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286->Rv1625c Agonist cAMP Increased intracellular cAMP Rv1625c->cAMP Stimulates Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Mtb_Growth Intracellular Mtb Growth Inhibition Cholesterol_Metabolism->Mtb_Growth Leads to cluster_workflow Intracellular Mtb Growth Inhibition Assay Workflow A Seed and differentiate THP-1 cells with PMA B Infect differentiated macrophages with Mtb A->B C Wash to remove extracellular bacteria B->C D Add serial dilutions of GSK2556286 C->D E Incubate for 5-7 days D->E F Add Resazurin and incubate E->F G Measure fluorescence F->G H Calculate IC50 G->H cluster_workflow In Vivo Combination Therapy Workflow A Aerosol infection of mice with Mtb B Establishment of chronic infection A->B C Initiate oral treatment with GSK2556286 combination B->C D Monitor and treat for specified duration C->D E Euthanize cohorts at various time points D->E H Optional: Hold for relapse study D->H F Homogenize lungs and plate for CFU counting E->F G Analyze CFU data to determine efficacy F->G

References

Application Notes and Protocols for the Quantification of GSK2556286 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel anti-tubercular drug candidate that has shown significant potential in shortening the treatment duration for tuberculosis. It acts via a unique mechanism of action, targeting the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis. This activation leads to a surge in intracellular cyclic AMP (cAMP), which subsequently inhibits cholesterol catabolism, a crucial metabolic pathway for the bacterium's survival within the host.[1][2][3] Accurate and precise measurement of GSK2556286 concentrations in plasma is critical for pharmacokinetic studies, dose-optimization, and overall clinical development.

This document provides detailed application notes and a hypothetical, yet representative, protocol for the quantitative analysis of GSK2556286 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established and validated bioanalytical techniques for small molecule drugs.[4][5][6]

Signaling Pathway of GSK2556286 in Mycobacterium tuberculosis

GSK2556286 exerts its anti-tubercular effect by modulating the cAMP signaling pathway in Mycobacterium tuberculosis. The drug acts as an agonist of the membrane-bound adenylyl cyclase Rv1625c. This activation leads to the conversion of ATP to cyclic AMP (cAMP), significantly increasing intracellular cAMP levels. The elevated cAMP concentration is believed to inhibit key enzymes involved in the cholesterol catabolism pathway, thereby depriving the bacterium of an essential carbon source for its survival and replication within host macrophages.[1][2][3][7][8]

GSK2556286_Signaling_Pathway cluster_membrane M. tuberculosis Cell Membrane cluster_cytoplasm Cytoplasm Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP Rv1625c->cAMP converts ATP to ATP ATP Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Catabolism->Bacterial_Growth_Inhibition leads to GSK2556286 GSK2556286 GSK2556286->Rv1625c activates

Caption: Signaling pathway of GSK2556286 in M. tuberculosis.

Analytical Method: Quantification of GSK2556286 in Human Plasma by LC-MS/MS

A sensitive and selective LC-MS/MS method is proposed for the determination of GSK2556286 in human plasma. This method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer.

Quantitative Method Parameters

The following table summarizes the hypothetical performance characteristics of the validated LC-MS/MS method. These values are representative of typical bioanalytical assays for small molecules and serve as a benchmark for method validation.[4][5][6][9]

ParameterResult
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 9.2%
Intra-day Accuracy (%Bias) -5.3% to 6.8%
Inter-day Accuracy (%Bias) -4.1% to 7.5%
Recovery > 85%
Matrix Effect Minimal
Experimental Workflow

The overall workflow for the analysis of GSK2556286 in plasma samples is depicted below. The process begins with sample collection and culminates in data analysis and reporting.

Experimental_Workflow Sample_Collection 1. Plasma Sample Collection (K2EDTA anticoagulant) Sample_Spiking 2. Spiking with Internal Standard Sample_Collection->Sample_Spiking Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Sample_Spiking->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer and Dilution Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing

Caption: Experimental workflow for GSK2556286 plasma analysis.

Detailed Experimental Protocols

Materials and Reagents
  • GSK2556286 reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for GSK2556286

  • Human plasma with K2EDTA as anticoagulant

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of GSK2556286 and its SIL-IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the GSK2556286 stock solution in 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution: Dilute the SIL-IS stock solution in acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples to room temperature.

  • To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 150 µL of the internal standard working solution (in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well plate.

  • Add 100 µL of ultrapure water to each well.

  • Seal the plate and vortex briefly before placing it in the autosampler.

LC-MS/MS Instrumentation and Conditions

The following tables outline the chromatographic and mass spectrometric conditions for the analysis.

Liquid Chromatography Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0

Mass Spectrometry Parameters

ParameterSetting
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions To be determined by direct infusion of GSK2556286 and its SIL-IS
Collision Energy To be optimized for each transition
Data Analysis and Quantification
  • Data acquisition and processing will be performed using the instrument-specific software (e.g., Sciex OS, MassHunter).

  • Quantification will be based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve will be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of GSK2556286 in human plasma. The detailed protocol and performance characteristics outlined in these application notes can serve as a valuable resource for researchers and scientists involved in the clinical development of this promising anti-tubercular agent. Adherence to validated bioanalytical methods is essential for generating high-quality data to support pharmacokinetic and pharmacodynamic assessments.

References

Application of Mass Spectrometry in Elucidating the Metabolic Effects of GSK286

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

GSK286 (also known as GSK2556286) is a novel anti-tubercular drug candidate that has shown significant promise in shortening tuberculosis treatment regimens.[1][2][3] This compound exhibits a unique mechanism of action, selectively targeting the intracellular survival of Mycobacterium tuberculosis (M. tuberculosis) by disrupting its cholesterol metabolism.[4][5] Mass spectrometry has been an indispensable analytical tool in uncovering this mechanism, enabling precise quantification of key signaling molecules and detailed profiling of metabolic pathways affected by GSK286. This application note details the use of mass spectrometry to study the metabolic effects of GSK286 on M. tuberculosis, providing researchers, scientists, and drug development professionals with an overview of the methodologies and key findings.

The primary mechanism of action of GSK286 involves its function as an agonist of Rv1625c, a membrane-bound adenylyl cyclase in M. tuberculosis.[1][6] Activation of Rv1625c by GSK286 leads to a dramatic increase in intracellular cyclic AMP (cAMP) levels, a key second messenger.[2][6] This surge in cAMP subsequently inhibits the catabolism of cholesterol, a critical nutrient source for M. tuberculosis during infection.[5][6] Mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), has been pivotal in quantifying the changes in cAMP levels and profiling the downstream metabolic consequences.

Key Applications of Mass Spectrometry

Mass spectrometry has been instrumental in several key areas of GSK286 research:

  • Quantification of Intracellular cAMP: LC-MS/MS has been employed to accurately measure the intracellular concentrations of cAMP in M. tuberculosis cultures treated with GSK286. These studies have revealed a significant, approximately 50-fold increase in cAMP levels upon treatment, directly demonstrating the agonistic activity of GSK286 on Rv1625c.[2][6]

  • Metabolic Profiling of Cholesterol Catabolism: High-resolution mass spectrometry, such as Liquid Chromatography-Quadrupole Time of Flight (LC-QTOF), has been used for untargeted and targeted metabolomics.[6] This has allowed for the comprehensive analysis of cholesterol-derived metabolites, confirming that GSK286 treatment leads to a blockage in the cholesterol degradation pathway.[6]

  • Identification of Downstream Metabolic Effects: By analyzing the metabolic profiles of GSK286-treated M. tuberculosis, researchers have been able to identify specific metabolic bottlenecks. For instance, a reduction in cholesterol-derived propionyl-CoA pools has been observed, further substantiating the inhibition of cholesterol catabolism.[6]

  • Pharmacokinetic Analysis: LC-MS/MS is a standard method for determining the concentrations of GSK286 in biological matrices, such as plasma and tissue homogenates, which is crucial for pharmacokinetic studies in preclinical and clinical trials.[3][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the metabolic effects of GSK286 using mass spectrometry.

Table 1: Effect of GSK286 on Intracellular cAMP Levels in M. tuberculosis

Treatment GroupFold Change in Intracellular cAMP (vs. DMSO control)Mass Spectrometry MethodReference
GSK286~50-fold increaseLC-MS/MS[2][6]
DMSO (control)1 (baseline)LC-MS/MS[6]

Table 2: Inhibitory Activity of GSK286 on M. tuberculosis Growth

ConditionIC50 (µM)Reference
Intracellular (THP-1 macrophages)0.07[3][8]
Axenic culture with cholesterol0.71 - 2.12[3][7]
Axenic culture without cholesterol> 10[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of GSK286 and a general experimental workflow for studying its metabolic effects using mass spectrometry.

GSK286_Signaling_Pathway cluster_cell M. tuberculosis Cell GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP Increased intracellular cAMP Rv1625c->cAMP produces cAMP->Inhibition Cholesterol_Catabolism Cholesterol Catabolism Growth_Inhibition Inhibition of Bacterial Growth Cholesterol_Catabolism->Growth_Inhibition required for Inhibition->Cholesterol_Catabolism Experimental_Workflow cluster_culture Bacterial Culture and Treatment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Culture M. tuberculosis culture (e.g., in cholesterol-containing medium) Treatment Treatment with GSK286 or DMSO (control) Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Quenching Metabolic Quenching Harvest->Quenching Extraction Metabolite Extraction Quenching->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation MS_Detection Mass Spectrometry (e.g., LC-MS/MS or LC-QTOF) LC_Separation->MS_Detection Data_Processing Data Processing (Peak picking, alignment) MS_Detection->Data_Processing Metabolite_ID Metabolite Identification and Quantification Data_Processing->Metabolite_ID Stat_Analysis Statistical Analysis Metabolite_ID->Stat_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Inconsistent Results with GSK286 in Mycobacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals encountering variability in their experiments with the anti-tubercular drug candidate GSK286. The following information provides direct answers to common issues and detailed troubleshooting steps to ensure consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK286?

A1: GSK286 is an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis.[1][2][3][4][5] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which subsequently inhibits the bacterium's ability to metabolize cholesterol.[1][2][4][5] As cholesterol is a critical carbon source for M. tuberculosis during infection, this disruption of cholesterol catabolism is key to the compound's inhibitory effect.[6]

Q2: Why am I seeing little to no activity of GSK286 in my in vitro cultures?

A2: The most common reason for a lack of GSK286 activity is the absence of cholesterol in the culture medium.[1][7] GSK286's efficacy is critically dependent on cholesterol being the primary carbon source for the mycobacteria.[1][7][8] In standard glucose-based media like Middlebrook 7H9 with glucose, the inhibitory concentration of GSK286 is significantly higher, often showing no activity at standard testing concentrations.[1]

Q3: What is the recommended solvent and storage condition for GSK286?

A3: For in vitro experiments, GSK286 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[1] It is important to use freshly opened or anhydrous DMSO, as the compound's solubility can be affected by absorbed water.[1] Stock solutions should be stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1] The compound has good stability in both solid and solution states when stored properly.[7][8]

Q4: Can resistance to GSK286 develop in mycobacterial cultures?

A4: Yes, spontaneous resistance to GSK286 can arise.[4][9] This is often due to mutations in the cya gene, which encodes the target protein Rv1625c.[8] If you observe a sudden loss of activity in your experiments, it is advisable to perform genetic sequencing of the cya gene in the resistant isolates to confirm this as the cause.

Q5: Is GSK286 active against non-replicating mycobacteria?

A5: GSK286's mechanism of targeting cholesterol metabolism suggests it is effective against mycobacteria in states that mimic the conditions within a host granuloma, where cholesterol is a key nutrient source.[9] This includes activity against intracellular bacteria within macrophages.[1][7][8][10][11]

Troubleshooting Guide

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values

Possible Cause 1: Inconsistent Cholesterol Concentration in Media

  • Troubleshooting Step: Ensure a consistent and appropriate concentration of cholesterol in your culture medium. The activity of GSK286 is directly linked to the presence of cholesterol. Prepare a standardized cholesterol-containing medium for all experiments.

Possible Cause 2: GSK286 Precipitation

  • Troubleshooting Step: GSK286 has low aqueous solubility.[7][8] Visually inspect your culture media for any signs of compound precipitation after adding the GSK286 stock solution. If precipitation is observed, consider optimizing the final DMSO concentration or using a carrier solvent system.

Possible Cause 3: Inoculum Inconsistency

  • Troubleshooting Step: The density of the mycobacterial inoculum can affect MIC values. Standardize your inoculum preparation by measuring the optical density (OD) and correlating it with colony-forming units (CFUs).

Issue 2: Complete Loss of GSK286 Activity

Possible Cause 1: Incorrect Culture Medium

  • Troubleshooting Step: Confirm that you are using a culture medium where cholesterol is the primary carbon source. GSK286 shows minimal to no activity in glucose-based media.[1]

Possible Cause 2: Development of Resistance

  • Troubleshooting Step: If GSK286 was previously active and has now lost its effect, it is highly probable that the mycobacterial population has developed resistance. Isolate single colonies and re-test their susceptibility to GSK286. Sequence the cya gene (Rv1625c) of any resistant isolates to check for mutations.[4]

Possible Cause 3: GSK286 Degradation

  • Troubleshooting Step: While GSK286 is generally stable, improper storage of stock solutions can lead to degradation. Prepare fresh stock solutions from solid compound and re-run the experiment. Ensure stock solutions are stored at -20°C or -80°C.[1]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of GSK286 against Mycobacterium tuberculosis.

StrainConditionParameterValue (µM)
M. tuberculosis H37RvInside THP-1 macrophagesIC500.07
M. tuberculosis H37RvAxenic culture with cholesterolIC502.12
M. tuberculosis ErdmanAxenic culture with cholesterolIC500.71
M. tuberculosis H37RvAxenic culture with glucoseIC50>125
M. tuberculosis ErdmanAxenic culture with glucoseIC50>50
Clinical Isolates (Panel)Axenic culture with cholesterolMIC901.2

Data compiled from multiple sources.[1][7][10]

Experimental Protocols & Visualizations

Signaling Pathway of GSK286 Action

The diagram below illustrates the mechanism of action of GSK286 in Mycobacterium tuberculosis.

GSK286_Pathway GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP Increased intracellular cAMP Rv1625c->cAMP catalyzes conversion ATP ATP ATP->Rv1625c Chol_Metabolism Cholesterol Catabolism cAMP->Chol_Metabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Chol_Metabolism->Growth_Inhibition leads to

Caption: Mechanism of action of GSK286 in M. tuberculosis.

Troubleshooting Workflow for Inconsistent GSK286 Results

The following workflow provides a logical sequence of steps to diagnose and resolve issues with GSK286 experiments.

Troubleshooting_Workflow start Inconsistent GSK286 Results check_media Verify Cholesterol in Media start->check_media check_solubility Inspect for GSK286 Precipitation check_media->check_solubility Yes use_chol_media Action: Use Cholesterol-Based Medium check_media->use_chol_media No check_storage Confirm Proper Stock Solution Storage check_solubility->check_storage No Precipitation optimize_dissolution Action: Optimize Dissolution (e.g., fresh DMSO) check_solubility->optimize_dissolution Precipitation Observed check_resistance Test for Resistance Development check_storage->check_resistance Properly Stored prepare_fresh_stock Action: Prepare Fresh GSK286 Stock check_storage->prepare_fresh_stock Improperly Stored sequence_cya Action: Isolate Colonies & Sequence cya Gene check_resistance->sequence_cya Resistance Suspected end_consistent Consistent Results check_resistance->end_consistent No Resistance use_chol_media->end_consistent optimize_dissolution->end_consistent prepare_fresh_stock->end_consistent end_resistant Confirmed Resistance sequence_cya->end_resistant

Caption: A stepwise guide for troubleshooting GSK286 experiments.

References

Technical Support Center: Strategies to Minimize Off-Target Effects of VCH-286 in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and minimize potential off-target effects of VCH-286 in experimental settings.

Important Note on the Identity of this compound

Initial literature review reveals that "this compound" may refer to two distinct experimental compounds. To ensure you are using the correct troubleshooting guidance, please identify your compound of interest below:

  • This compound (CCR5 Inhibitor): An experimental antagonist of the C-C chemokine receptor type 5 (CCR5), investigated for its anti-HIV-1 activity.

  • GSK2556286 (also known as GSK-286): A novel antitubercular drug candidate that targets the adenylyl cyclase Rv1625c in Mycobacterium tuberculosis.

Please proceed to the section relevant to your specific compound.

Section 1: this compound (CCR5 Inhibitor)

This section provides guidance on minimizing off-target effects for this compound, a CCR5 antagonist. The primary concern for off-target effects with this class of compounds is the potential interaction with other G-protein coupled receptors (GPCRs).

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of this compound as a CCR5 inhibitor?

A1: As a small molecule inhibitor targeting a GPCR, potential off-target effects of this compound could include binding to other chemokine receptors or unrelated GPCRs. This could lead to unintended biological consequences, such as modulation of immune responses, cardiovascular effects, or other signaling pathway disruptions. While specific off-target profiling for this compound is not extensively published, it is crucial to experimentally validate its selectivity.

Q2: How can I be sure that the observed phenotype in my experiment is due to CCR5 inhibition?

A2: To confirm that your experimental observations are a direct result of on-target CCR5 inhibition, a multi-pronged approach is recommended. This includes using control compounds, such as a structurally similar but inactive molecule, and orthogonal validation methods. Genetic knockdown or knockout of CCR5 in your cell model should recapitulate the phenotype observed with this compound treatment. If the phenotype persists in the absence of CCR5, it is likely an off-target effect.

Q3: What is a good starting concentration for this compound in my cellular assays to minimize off-target effects?

A3: It is recommended to perform a dose-response experiment to determine the lowest effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets. The reported in vitro 50% inhibitory concentrations (IC50) for this compound against HIV-1 are in the low nanomolar range.[1] Starting with a concentration range around the reported IC50 and titrating down is a good strategy.

Troubleshooting Guide
Issue Potential Cause Recommended Action
Inconsistent results between different cell lines. Varying expression levels of CCR5 or potential off-target receptors.1. Quantify CCR5 expression levels in your cell lines (e.g., by qPCR or flow cytometry). 2. Perform a GPCR expression screen to identify other potentially interacting receptors.
Observed toxicity at effective concentrations. Off-target effects leading to cellular stress or apoptosis.1. Lower the concentration of this compound and extend the treatment duration. 2. Use a different, structurally unrelated CCR5 inhibitor to see if the toxicity is recapitulated. 3. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay.
Discrepancy between this compound and CCR5 siRNA/CRISPR results. The phenotype is due to an off-target effect of this compound.1. Confirm the efficiency of your CCR5 knockdown/knockout. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of this compound with CCR5 in your cells. 3. Profile this compound against a panel of related GPCRs to identify potential off-targets.
Data Presentation

Table 1: In Vitro Anti-HIV-1 Activity of this compound and Other CCR5 Inhibitors

CompoundTarget HIV-1 StrainIC50 (nM)
This compound HIV-1BAL0.23[1]
HIV-1CC1/850.34[1]
Maraviroc (MVC) HIV-1BAL1.85[1]
HIV-1CC1/854.39[1]
Vicriviroc (VVC) HIV-1BAL3.38[1]
HIV-1CC1/853.78[1]

Experimental Protocols & Visualizations

cluster_0 Experimental Workflow for GPCR Off-Target Profiling A Start with this compound B Primary Assay (On-Target Effect) A->B C Dose-Response Curve B->C D Select Lowest Effective Concentration C->D E GPCR Panel Screening (e.g., Radioligand Binding or Functional Assays) D->E F Identify Potential Off-Targets E->F G Secondary Assays for Off-Target Validation F->G H Confirm Off-Target Interaction G->H I Modify Experimental Conditions or Compound H->I

Caption: Workflow for identifying and validating off-target effects of this compound.

Section 2: GSK2556286 (GSK-286)

This section provides guidance for researchers using GSK2556286, a novel antitubercular agent that targets the adenylyl cyclase Rv1625c in Mycobacterium tuberculosis (M.tb). The main concern when using this compound in host-pathogen models is its potential effect on mammalian adenylyl cyclases and other host cell signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK2556286?

A1: GSK2556286 is an agonist of the membrane-bound adenylyl cyclase Rv1625c in M.tb.[2][3] This leads to a significant increase in intracellular cyclic AMP (cAMP) levels in the bacterium.[2][4] The elevated cAMP levels inhibit cholesterol catabolism, a crucial metabolic pathway for M.tb survival within the host macrophage.[2][4]

Q2: What are the potential off-target effects of GSK2556286 in mammalian cells?

A2: The primary concern for off-target effects in mammalian host cells is the potential activation of endogenous adenylyl cyclases, leading to an increase in host cell cAMP levels. This could modulate various cellular processes, including immune responses, inflammation, and cell survival. However, preclinical studies have shown that GSK2556286 has an adequate safety profile in two preclinical species, suggesting a degree of selectivity for the bacterial target.[5][6]

Q3: How can I confirm that GSK2556286 is acting on its intended target in my M.tb experiments?

A3: To verify on-target activity, you can use an M.tb strain with a genetic deletion or mutation in the rv1625c gene. This mutant strain should be resistant to GSK2556286.[4] Additionally, you can measure intracellular cAMP levels in wild-type M.tb upon treatment with GSK2556286; a significant increase would indicate on-target engagement.[2][4]

Troubleshooting Guide
Issue Potential Cause Recommended Action
Toxicity observed in host cells (e.g., macrophages) at effective anti-mycobacterial concentrations. Off-target activation of host cell adenylyl cyclases or other signaling pathways.1. Perform a dose-response curve to determine the therapeutic window (concentration that is effective against M.tb but not toxic to host cells). 2. Measure cAMP levels in uninfected host cells treated with GSK2556286. 3. Use a different, structurally unrelated inhibitor of cholesterol metabolism in M.tb to see if the toxicity is specific to GSK2556286.
Lack of efficacy in an in vitro culture of M.tb. GSK2556286's activity is dependent on cholesterol as the carbon source.[2]Ensure your M.tb culture medium is supplemented with cholesterol. The compound shows minimal activity in standard glycerol-based media.[2]
Inconsistent results in different macrophage models. Differences in host cell cholesterol metabolism or uptake, which can affect M.tb metabolism and susceptibility to GSK2556286.1. Characterize the cholesterol content and metabolism of your macrophage models. 2. Standardize the culture conditions, including serum and other potential sources of cholesterol.
Data Presentation

Table 2: In Vitro Activity of GSK2556286

Assay Condition Parameter Value
M.tb in human macrophages (THP-1)IC500.07 µM[2][5][7]
M.tb (H37Rv) in culture with cholesterolIC502.12 µM[2]
M.tb (Erdman) in culture with cholesterolIC500.71 µM[2]
M.tb (H37Rv) in culture with glucoseIC50>125 µM[2]
M.tb (Erdman) in culture with glucoseIC50>50 µM[2]

Experimental Protocols & Visualizations

cluster_1 GSK2556286 Mechanism of Action in M. tuberculosis GSK GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK->Rv1625c activates cAMP cAMP Rv1625c->cAMP produces ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Growth_Inhibition Inhibition of M.tb Growth Cholesterol_Catabolism->Growth_Inhibition leads to

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

cluster_2 Workflow for Assessing Host Cell Off-Target Effects of GSK2556286 Start Treat uninfected host cells with GSK2556286 Dose_Response Dose-Response for Host Cell Viability (e.g., MTT assay) Start->Dose_Response cAMP_Measurement Measure intracellular cAMP levels in host cells (e.g., ELISA) Start->cAMP_Measurement Data_Analysis Analyze for significant changes compared to vehicle control Dose_Response->Data_Analysis Signaling_Array Phospho-protein array to assess downstream signaling cAMP_Measurement->Signaling_Array Signaling_Array->Data_Analysis Conclusion Determine potential off-target pathways Data_Analysis->Conclusion

Caption: Workflow to investigate off-target effects of GSK2556286 in host cells.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the binding of a compound to its intracellular target in a cellular context.

Methodology:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound (e.g., this compound or GSK2556286) at various concentrations or a vehicle control for a specified duration.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis: Analyze the amount of the target protein (e.g., CCR5 or a host adenylyl cyclase) in the soluble fractions by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Protocol 2: Intracellular cAMP Measurement

Objective: To quantify changes in intracellular cyclic AMP levels upon compound treatment.

Methodology:

  • Cell/Bacteria Culture: Culture mammalian cells or M.tb to the desired density.

  • Compound Treatment: Treat the cells/bacteria with GSK2556286 at various concentrations and time points. Include a vehicle control and a positive control (e.g., Forskolin for mammalian cells).

  • Cell Lysis:

    • For Mammalian Cells: Aspirate the medium and lyse the cells with the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA-based).

    • For M.tb: Harvest the bacteria by centrifugation, wash the pellet, and resuspend in a suitable buffer. Lyse the bacteria using bead beating or sonication.

  • cAMP Quantification: Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive immunoassay where the amount of cAMP in the sample is inversely proportional to the signal generated.

  • Data Normalization: Normalize the cAMP concentration to the total protein concentration or cell number for each sample.

  • Data Analysis: Plot the fold-change in cAMP levels relative to the vehicle-treated control.

Protocol 3: Orthogonal Validation using CRISPR/Cas9 Knockout

Objective: To verify that the observed phenotype is on-target by genetically ablating the target protein.

Methodology:

  • gRNA Design and Cloning: Design and clone at least two independent guide RNAs (gRNAs) targeting the gene of interest (e.g., CCR5 in a human cell line or rv1625c in M.tb) into a suitable Cas9 expression vector.

  • Transfection/Electroporation: Introduce the gRNA/Cas9 plasmids into the target cells using an appropriate method (e.g., transfection for mammalian cells, electroporation for M.tb).

  • Selection and Clonal Isolation: If the vector contains a selection marker, select for cells that have taken up the plasmid. Isolate single-cell clones by limiting dilution or FACS.

  • Knockout Validation: Expand the clonal populations and validate the knockout of the target gene by sequencing the genomic DNA and by confirming the absence of the protein by Western blot or other relevant methods.

  • Phenotypic Analysis: Subject the validated knockout cells/bacteria to the same experimental conditions as the compound-treated wild-type cells.

  • Comparison: Compare the phenotype of the knockout with that of the wild-type treated with the compound. If the phenotypes match, it provides strong evidence for on-target activity.

References

improving the stability of GSK2556286 in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GSK2556286. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of GSK2556286 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for GSK2556286?

A1: GSK2556286 is an orally active, cholesterol-dependent inhibitor of Mycobacterium tuberculosis (M. tuberculosis).[1] It functions as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in M. tuberculosis.[1][2] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn inhibits the bacterium's cholesterol catabolism, a metabolic pathway crucial for its survival within the host.[2][3][4]

Q2: What are the recommended storage conditions for GSK2556286?

A2: For optimal stability, GSK2556286 powder should be stored at -20°C for up to three years.[1] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to avoid repeated freeze-thaw cycles.[5]

Q3: What is the solubility of GSK2556286?

A3: GSK2556286 is practically insoluble in water and aqueous solutions with a pH range of 5-9.[6] It exhibits very slight solubility in simulated gastric fluid and aqueous solutions at a pH of 2-4.[6] For in vitro experiments, GSK2556286 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[2][7]

Q4: How should I prepare a stock solution of GSK2556286?

A4: To prepare a stock solution, dissolve GSK2556286 in high-quality, anhydrous DMSO.[2][7] The solubility in DMSO is approximately 3.0-3.33 mg/mL (9.1-10.11 mM).[1] To aid dissolution, sonication and gentle warming to 60°C are recommended.[1][2]

Q5: Why is cholesterol necessary in my in vitro assay?

A5: The inhibitory activity of GSK2556286 against extracellular M. tuberculosis is dependent on the presence of cholesterol as a carbon source.[1][6] The compound's mechanism of action is the disruption of cholesterol metabolism; therefore, in the absence of cholesterol, its antitubercular effect is significantly diminished.[1][8]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Compound Precipitation in Stock Solution - Incomplete dissolution.- Use of low-quality or hydrated DMSO.- Ensure the concentration does not exceed 3.33 mg/mL in DMSO.[1]- Use sonication and gentle heating (up to 60°C) to facilitate dissolution.[2]- Use fresh, anhydrous DMSO.
Compound Precipitation Upon Dilution into Aqueous Media - Low aqueous solubility of GSK2556286.[6]- Rapid change in solvent polarity.- Perform serial dilutions to minimize precipitation.[5]- Ensure the final DMSO concentration in the assay medium is low (typically <0.5%) to avoid solvent toxicity to cells.[5]
Inconsistent or No Activity in in vitro Assays - Absence or insufficient concentration of cholesterol in the culture medium.[1]- Degradation of the compound due to improper storage.- Supplement the culture medium with cholesterol. The activity of GSK2556286 is cholesterol-dependent.[8]- Prepare fresh stock solutions from powder stored at -20°C.[1]- Ensure aliquots of stock solutions are stored at -80°C and avoid repeated freeze-thaw cycles.[1][5]
High Background Signal or Cellular Toxicity - High concentration of DMSO in the final assay volume.- Ensure the final concentration of DMSO is below 0.5%.[5]- Include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.[5]

Data Summary

Physicochemical and Stability Properties
PropertyValueReference
Molecular Weight329.39 g/mol [1]
AppearanceWhite to off-white solid[1]
Melting Point200°C[8]
Solid State StabilityExcellent stability with respect to temperature and light.[6]
Solution State StabilityExcellent stability with respect to temperature and light.[6]
Storage Recommendations
FormatStorage TemperatureShelf LifeReference
Powder-20°C3 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1]
In Solvent (e.g., DMSO)-20°C1 month[1]
Solubility
SolventSolubilityCommentsReference
Water (pH 5-9)Practically insoluble[6]
Simulated Gastric Fluid (pH 2-4)Very slightly soluble[6]
DMSO~3.0-3.33 mg/mL (~9.1-10.11 mM)Sonication and warming to 60°C recommended.[1][2]

Experimental Protocols

Protocol 1: Preparation of GSK2556286 Stock Solution

  • Weigh the desired amount of GSK2556286 powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of up to 3.33 mg/mL (10.11 mM).[1]

  • To facilitate dissolution, place the tube in an ultrasonic water bath for 10-15 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 60°C with intermittent vortexing until a clear solution is obtained.[2]

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: in vitro Activity Assay against M. tuberculosis

  • Culture M. tuberculosis in a suitable broth medium (e.g., Middlebrook 7H9) supplemented with a defined carbon source. For assessing GSK2556286 activity, cholesterol must be included as a primary carbon source.[1][8]

  • Prepare serial dilutions of the GSK2556286 stock solution in the cholesterol-containing culture medium. Ensure the final DMSO concentration is below 0.5%.[5]

  • Inoculate the microplate wells containing the diluted compound with a standardized suspension of M. tuberculosis.

  • Include appropriate controls: a positive control (a known anti-tubercular drug), a negative control (no drug), and a vehicle control (DMSO at the same final concentration as the test wells).

  • Incubate the plates under appropriate conditions (e.g., 37°C).

  • Determine the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) by measuring bacterial growth using a suitable method, such as optical density readings or a resazurin-based viability assay.

Visualizations

GSK2556286_Signaling_Pathway GSK2556286 Signaling Pathway in M. tuberculosis cluster_extracellular Extracellular cluster_cell_membrane M. tuberculosis Cell Membrane cluster_cytoplasm Cytoplasm GSK2556286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286->Rv1625c activates cAMP cAMP Rv1625c->cAMP produces ATP ATP ATP->Rv1625c substrate Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Bacterial_Growth Bacterial Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth leads to

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental_Workflow General Workflow for In Vitro Stability and Activity Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare GSK2556286 Stock Solution in DMSO C Serially Dilute GSK2556286 in Culture Medium A->C B Prepare Cholesterol-Containing Culture Medium B->C D Inoculate with M. tuberculosis C->D E Incubate at 37°C D->E F Measure Bacterial Growth (e.g., OD600, Resazurin) E->F G Determine IC50/MIC F->G

Caption: Workflow for testing GSK2556286 in vitro.

Troubleshooting_Logic Troubleshooting Inconsistent Experimental Results Start Inconsistent or No Activity? CheckCholesterol Is Cholesterol in the Medium? Start->CheckCholesterol CheckStock Stock Solution Prepared Correctly? CheckCholesterol->CheckStock Yes Result1 Add Cholesterol to Medium CheckCholesterol->Result1 No CheckStorage Stock Stored Properly? CheckStock->CheckStorage Yes Result2 Re-prepare Stock Solution (Use Heat/Sonication) CheckStock->Result2 No CheckDMSO Final DMSO Concentration <0.5%? CheckStorage->CheckDMSO Yes Result3 Use Fresh Stock Aliquot CheckStorage->Result3 No Result4 Adjust Dilution Scheme CheckDMSO->Result4 No OK Review Assay Protocol CheckDMSO->OK Yes

Caption: Decision tree for troubleshooting GSK2556286 experiments.

References

Technical Support Center: Addressing GSK286 Resistance Development in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with GSK286. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to GSK286 in Mycobacterium tuberculosis (M. tb) during long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of GSK286?

A1: GSK286 is a novel antitubercular drug candidate that functions as an agonist of the membrane-anchored adenylyl cyclase Rv1625c (also known as Cya) in M. tb.[1][2] Activation of Rv1625c by GSK286 leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[1] This elevation in cAMP disrupts the bacterium's ability to metabolize cholesterol, a critical carbon source for M. tb during infection, thereby inhibiting its growth, particularly within macrophages.[1][3][4]

Q2: What is the primary mechanism of resistance to GSK286?

A2: The primary mechanism of resistance to GSK286 is the acquisition of mutations in the cya gene (Rv1625c), which encodes the drug's target, the adenylyl cyclase Rv1625c.[2][3] These mutations can include frameshift mutations, premature stop codons, and missense mutations that lead to a loss of function of the Rv1625c protein.[3] A non-functional Rv1625c prevents GSK286 from inducing the production of cAMP, thus rendering the drug ineffective.[1]

Q3: How frequently does resistance to GSK286 arise?

A3: The frequency of spontaneous resistance to GSK286 in vitro has been reported to be approximately 2.2 x 10⁻³.[2]

Q4: Do mutations in the cya gene affect the viability or growth of M. tb in the absence of GSK286?

A4: The cya gene (Rv1625c) is considered non-essential for the in vitro growth of M. tb. Studies on cya knockout mutants have shown that their growth is comparable to the wild-type strain in standard laboratory media. This suggests that the development of resistance to GSK286 through cya mutations does not impose a significant fitness cost on the bacterium in vitro.

Q5: Is there cross-resistance between GSK286 and other anti-tuberculosis drugs?

A5: No, GSK286-resistant mutants with mutations in the cya gene have been shown to remain susceptible to other anti-tubercular drugs.[3][4] This indicates a novel mechanism of action for GSK286 and suggests its potential for use in combination therapies against drug-resistant strains of M. tb. However, cross-resistance has been observed with other experimental compounds that also target Rv1625c, such as mCLB073.[1][2]

Q6: What strategies can be employed to overcome or mitigate the development of resistance to GSK286?

A6: A primary strategy to combat the development of resistance to GSK286 is the use of combination therapy.[5][6] Preclinical studies have shown that GSK286 can be effectively combined with other anti-tubercular agents, such as bedaquiline (B32110) (B) and pretomanid (B1679085) (Pa).[3][7][8] Notably, a regimen of BPa + GSK286 has shown comparable efficacy to the BPaL (bedaquiline, pretomanid, and linezolid) regimen, suggesting that GSK286 could potentially replace the more toxic linezolid (B1675486) in future treatment regimens for drug-resistant tuberculosis.[1][7][8]

Troubleshooting Guides

Problem 1: Decreased susceptibility of M. tb cultures to GSK286 in long-term experiments.
  • Possible Cause: Development of spontaneous resistance to GSK286.

  • Troubleshooting Steps:

    • Isolate single colonies: Plate the culture on solid medium (e.g., Middlebrook 7H10 or 7H11 agar) to obtain isolated colonies.

    • Perform MIC testing: Determine the Minimum Inhibitory Concentration (MIC) of GSK286 for individual clones compared to the parental wild-type strain. A significant increase in the MIC (e.g., >10-fold) indicates resistance.

    • Sequence the cya gene: Extract genomic DNA from the resistant isolates and the parental strain. Amplify and sequence the cya (Rv1625c) gene to identify potential mutations.

    • Analyze sequencing data: Compare the cya gene sequences of the resistant isolates to the wild-type sequence to identify mutations (frameshift, nonsense, missense).

Problem 2: Difficulty in isolating GSK286-resistant mutants.
  • Possible Cause: Inappropriate selection pressure or culture conditions.

  • Troubleshooting Steps:

    • Optimize GSK286 concentration: Ensure the concentration of GSK286 in the selective plates is appropriate. A concentration of 8x the MIC of the wild-type strain has been successfully used.[3]

    • Use cholesterol-containing medium: The activity of GSK286 is dependent on the presence of cholesterol. Ensure that the solid medium used for selection contains cholesterol as a primary carbon source.[3]

    • Plate a sufficient number of cells: To increase the probability of isolating spontaneous mutants, plate a high density of bacteria (e.g., 10⁷ to 10⁸ cells) on each selective plate.

    • Incubate for an adequate duration: M. tb is a slow-growing bacterium. Incubate the plates for at least 3-4 weeks to allow for the growth of resistant colonies.

Data Presentation

Table 1: In Vitro Activity of GSK286 Against Wild-Type and Resistant M. tb Strains

StrainGenotypeIC₅₀ (µM) in cholesterol mediumIC₉₀ (µM) in cholesterol mediumFold Increase in Resistance (IC₅₀)
M. tb H37Rv (Wild-Type)cya wild-type~0.71 - 2.12--
cya knockout mutantΔcya>50->25
Spontaneous Resistant Mutantscya mutated>50>50>25

Data compiled from Nuermberger et al., 2022.[3]

Table 2: Susceptibility of GSK286-Resistant Mutants to Other Antitubercular Drugs

DrugMIC (µg/mL) against Wild-Type M. tbMIC (µg/mL) against GSK286-Resistant Mutants
Isoniazid0.015 - 0.030.015 - 0.03
Rifampicin0.008 - 0.0150.008 - 0.015
Ethambutol0.5 - 1.00.5 - 1.0
Moxifloxacin0.06 - 0.1250.03 - 0.06
Bedaquiline0.03 - 0.060.06 - 0.125
Linezolid0.125 - 0.250.125 - 0.25

Data represents typical ranges and is compiled from Nuermberger et al., 2022.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tb.[7][8]

  • Prepare M. tb Inoculum:

    • Harvest M. tb colonies from a fresh solid culture and suspend in Middlebrook 7H9 broth with 10% OADC supplement and glass beads.

    • Vortex to create a homogenous suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of the 0.5 McFarland suspension in 7H9-OADC broth to obtain the final inoculum of approximately 10⁵ CFU/mL.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of GSK286 in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of GSK286 in 7H9-OADC broth in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Seal the plate and incubate at 37°C for 14-21 days.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of GSK286 that completely inhibits visible growth of M. tb.

Protocol 2: Isolation of Spontaneous GSK286-Resistant Mutants
  • Prepare Bacterial Culture:

    • Grow a culture of wild-type M. tb in 7H9-OADC broth to mid-log phase.

    • Concentrate the culture by centrifugation and resuspend the pellet in a small volume of broth.

  • Plating on Selective Medium:

    • Prepare Middlebrook 7H10 or 7H11 agar (B569324) plates supplemented with 10% OADC and cholesterol.

    • Add GSK286 to the molten agar to a final concentration that is 4-8 times the MIC of the wild-type strain.

    • Spread a high density of the concentrated bacterial culture (e.g., 10⁸ to 10⁹ CFUs) onto the GSK286-containing plates.

    • Also, plate serial dilutions of the culture on non-selective plates to determine the initial viable cell count.

  • Incubation and Colony Selection:

    • Incubate the plates at 37°C for 3-6 weeks.

    • Pick individual colonies that appear on the GSK286-containing plates.

  • Confirmation of Resistance:

    • Subculture the selected colonies in drug-free medium.

    • Confirm the resistant phenotype by re-testing the MIC of GSK286 for each isolate as described in Protocol 1.

Visualizations

GSK286_Signaling_Pathway cluster_membrane Mycobacterium tuberculosis Cell Membrane Rv1625c Rv1625c (Cya) Adenylyl Cyclase cAMP Increased cAMP Rv1625c->cAMP converts to GSK286 GSK286 GSK286->Rv1625c activates (agonist) ATP ATP ATP->Rv1625c substrate Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition leads to Experimental_Workflow start Start: M. tb culture with decreased GSK286 susceptibility isolate 1. Isolate single colonies on solid medium start->isolate mic_test 2. Perform MIC testing on isolates and wild-type isolate->mic_test compare 3. Compare MIC values mic_test->compare resistant Resistant isolate (MIC > 10x wild-type) compare->resistant Yes sensitive Susceptible isolate compare->sensitive No dna_extraction 4. Genomic DNA extraction resistant->dna_extraction pcr 5. PCR amplification of cya (Rv1625c) gene dna_extraction->pcr sequencing 6. Sanger sequencing pcr->sequencing analysis 7. Sequence analysis and mutation identification sequencing->analysis end End: Characterized resistant mutant analysis->end

References

Technical Support Center: Refining Protocols for cAMP Measurement in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds that modulate intracellular cyclic AMP (cAMP) levels, using GSK2556286 as an illustrative example of a potent cAMP-inducing agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a compound like GSK2556286?

A1: GSK2556286 is an agonist for the membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis.[1][2][3][4] Its activation leads to a significant, approximately 50-fold, increase in intracellular cAMP levels, which in turn inhibits cholesterol catabolism in the bacterium.[5][3][4] When studying similar compounds in mammalian cells, the target would likely be a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to produce cAMP.

Q2: What are the critical first steps before starting a cAMP measurement experiment?

A2: Before beginning your experiment, it is crucial to confirm the health and viability of your cells. Ensure they are at a low passage number and have a confluency of 60-80% if using adherent cells.[6] Additionally, verify the transfection efficiency if you are using a transient transfection system.[7] It is also best practice to prepare fresh reagents for your assay.

Q3: How can I minimize variability between replicate wells in my cAMP assay?

A3: Significant variability can be caused by several factors. "Edge effects" in microplates can be a major contributor due to evaporation; consider not using the outer wells of the plate for critical samples.[7] Ensure thorough mixing of reagents and a consistent cell density in each well. Inconsistent agonist stimulation time or concentration can also lead to variability.

Q4: My basal cAMP signal is very high, even without adding my compound. What could be the cause?

A4: A high basal cAMP level can obscure the signal from your agonist. This can be due to constitutive (agonist-independent) activity of the receptor, especially in overexpression systems.[7] High concentrations of a phosphodiesterase (PDE) inhibitor, used to prevent cAMP degradation, can also lead to elevated basal levels. Consider titrating the PDE inhibitor to find the lowest effective concentration.[7]

Troubleshooting Guides

Problem 1: Low Signal-to-Noise Ratio (Small Assay Window)

Potential Causes:

  • Inefficient Agonist Stimulation: The concentration of your test compound may be too low, or the stimulation time may be too short to elicit a maximal response.

  • Suboptimal Cell Density: Too few cells will produce an insufficient cAMP signal, while too many cells can saturate the assay reagents.

  • Incorrect Instrument Settings: The plate reader settings (e.g., gain, integration time) may not be optimized for your specific assay format.[7]

Solutions:

  • Optimize Agonist Concentration and Stimulation Time: Perform a dose-response curve with your compound to determine the optimal concentration (EC80 is often used for antagonist assays).[7] Also, conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak stimulation time.[7]

  • Optimize Cell Density: Perform a cell titration experiment to find the cell number that provides the best assay window while ensuring the signal falls within the linear range of your cAMP standard curve.[8]

  • Optimize Instrument Settings: Consult your plate reader's manual and your assay kit's instructions to ensure you are using the optimal settings for detection.

Problem 2: High Background Signal

Potential Causes:

  • Constitutive Receptor Activity: The receptor you are studying may be constitutively active in your cell line, leading to a high basal level of cAMP.[7]

  • Excessive PDE Inhibition: The concentration of your PDE inhibitor (e.g., IBMX) may be too high, leading to an accumulation of basal cAMP.

  • Cell Stress: Stressed or unhealthy cells can have dysregulated signaling pathways, potentially leading to elevated cAMP.

Solutions:

  • Reduce PDE Inhibitor Concentration: Titrate the concentration of your PDE inhibitor to find the lowest effective concentration that still provides a robust signal with a positive control.[7]

  • Consider a Different Cell Line: If constitutive activity is high, you may need to use a cell line with lower or more regulatable expression of your target receptor.[7]

  • Ensure Proper Cell Culture and Handling: Follow best practices for cell culture to maintain healthy and viable cells for your experiments.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from a dose-response experiment measuring cAMP levels in cells treated with a GSK2556286-like compound.

Compound Concentration (µM)Mean cAMP Level (nM)Standard DeviationFold Change over Basal
0 (Basal)50.81.0
0.01152.13.0
0.1506.510.0
120025.040.0
1024530.249.0
10025031.550.0

Experimental Protocols

Protocol 1: General cAMP Measurement using a LANCE® Ultra cAMP Kit

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Cells expressing the target receptor

  • GSK2556286 or other test compound

  • Assay buffer

  • PDE inhibitor (e.g., IBMX)

  • cAMP standard

  • LANCE® Ultra cAMP detection reagents

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in a 96-well or 384-well plate and culture overnight to allow for attachment.[6]

    • For suspension cells, harvest and resuspend them in assay buffer to the desired concentration.[6]

  • Compound Preparation:

    • Prepare a serial dilution of your test compound in the appropriate solvent (e.g., DMSO), and then dilute further in assay buffer.

  • Cell Stimulation:

    • Add the PDE inhibitor to the cells and incubate as recommended by the assay kit.

    • Add your test compound to the wells and incubate for the optimized stimulation time at room temperature.

  • cAMP Detection:

    • Add the LANCE® Ultra cAMP detection reagents to each well.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a compatible plate reader according to the kit's instructions.

  • Data Analysis:

    • Generate a cAMP standard curve and use it to calculate the cAMP concentration in your samples.

Visualizations

Signaling Pathway

G_protein_signaling GSK2556286-like Compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm compound GSK2556286-like Compound receptor Target Receptor (e.g., GPCR) compound->receptor binds g_protein G Protein (Gs) receptor->g_protein activates ac Adenylyl Cyclase camp cAMP ac->camp converts g_protein->ac stimulates atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets cAMP_Assay_Workflow Experimental Workflow for cAMP Measurement prep_cells Cell Preparation (Seeding/Harvesting) stimulate Cell Stimulation (with compound) prep_cells->stimulate prep_compounds Compound Dilution prep_compounds->stimulate detect cAMP Detection (Lysis & Reagent Addition) stimulate->detect read Plate Reading detect->read analyze Data Analysis read->analyze Troubleshooting_Tree Troubleshooting Decision Tree for cAMP Assays start Problem with cAMP Assay low_signal Low Signal-to-Noise? start->low_signal high_variability High Variability? start->high_variability low_signal->high_variability No optimize_conc Optimize Compound Concentration & Time low_signal->optimize_conc Yes check_pipetting Check Pipetting Technique & Mixing high_variability->check_pipetting Yes optimize_cells Optimize Cell Density optimize_conc->optimize_cells check_settings Check Reader Settings optimize_cells->check_settings avoid_edge Avoid Edge Effects check_pipetting->avoid_edge check_cells Ensure Consistent Cell Health avoid_edge->check_cells

References

troubleshooting unexpected phenotypes in GSK286-exposed bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK286. The information is designed to address specific issues that may arise during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GSK286?

A1: GSK286 is an agonist of the membrane-bound adenylyl cyclase, Rv1625c, in Mycobacterium tuberculosis (M. tuberculosis).[1][2] This interaction leads to a significant increase in intracellular cyclic AMP (cAMP) levels, approximately 50-fold.[1][2] The elevated cAMP signaling ultimately inhibits the catabolism of cholesterol, a critical carbon source for M. tuberculosis during infection.[1][3][4]

Q2: Under what conditions is GSK286 expected to be most effective?

A2: GSK286 demonstrates potent activity against M. tuberculosis residing within macrophages and in axenic cultures that are supplemented with cholesterol.[5][6] Its efficacy is significantly reduced in standard laboratory media lacking cholesterol, as its mechanism is directly linked to the inhibition of cholesterol metabolism.[5][7]

Q3: What are the known resistance mechanisms to GSK286?

A3: Resistance to GSK286 is primarily associated with mutations in the rv1625c gene (also known as cya), which encodes the target adenylyl cyclase.[1][5] These mutations prevent GSK286 from binding to and activating the enzyme, thus averting the downstream inhibitory effects. Spontaneous mutants resistant to GSK286 have shown cross-resistance to other Rv1625c agonists.[2][7] Importantly, GSK286-resistant mutants generally remain susceptible to other classes of antitubercular drugs.[5]

Q4: Is GSK286 cytotoxic to mammalian cells?

A4: Differentiating between the intended anti-mycobacterial effect and potential host cell toxicity is crucial. It is recommended to determine the 50% cytotoxic concentration (CC50) in relevant host cell lines. A therapeutic index (TI), calculated as CC50 / MIC (Minimum Inhibitory Concentration), of 10 or greater is generally considered favorable.[8]

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses common unexpected outcomes in GSK286-exposed bacteria in a question-and-answer format.

Q5: Why am I observing no or reduced efficacy of GSK286 in my in vitro experiments?

A5: Several factors could contribute to a lack of efficacy. Please consider the following:

  • Inappropriate Growth Medium: GSK286's activity is cholesterol-dependent.[5][6] Ensure that your culture medium (e.g., 7H9) is supplemented with cholesterol. The compound shows minimal activity in cholesterol-free media.[7]

  • Bacterial Strain: The primary target of GSK286, Rv1625c, is specific to M. tuberculosis. The compound's efficacy against other bacterial species may be limited unless they possess a homologous and susceptible adenylyl cyclase.

  • Spontaneous Resistance: As with many antimicrobial agents, spontaneous resistance can arise. Consider sequencing the rv1625c (cya) gene in your bacterial population to check for mutations.[5]

  • Compound Integrity: Verify the integrity and concentration of your GSK286 stock solution. Improper storage or handling can lead to degradation.

Q6: My GSK286-treated bacteria are showing a phenotype inconsistent with cholesterol catabolism inhibition. What could be the cause?

A6: While the primary mechanism involves cholesterol metabolism, the significant increase in cAMP can have broader effects on bacterial physiology.

  • Off-Target Effects of High cAMP: A 50-fold increase in intracellular cAMP is a substantial metabolic event.[1] This could lead to downstream effects on other cAMP-regulated pathways, potentially resulting in unexpected morphological or metabolic changes.

  • Strain-Specific Responses: The genetic background of your M. tuberculosis strain could influence its response to elevated cAMP levels, leading to unique phenotypes.

Q7: I am observing high variability in my experimental replicates. What are the potential sources of this inconsistency?

A7: High variability can stem from several aspects of the experimental setup.

  • Inoculum Preparation: Clumping of M. tuberculosis can lead to inconsistent starting bacterial densities. Ensure your bacterial suspension is homogenous before inoculation.[8]

  • Compound Solubility: GSK286 has low aqueous solubility.[5] Ensure your stock solution is fully dissolved and that the compound does not precipitate in your assay medium.

  • Plate Edge Effects: Evaporation in the outer wells of microplates can concentrate the compound, leading to skewed results. Using a plate sealer and avoiding the outermost wells for critical data points is recommended.[8]

Quantitative Data Summary

Table 1: In Vitro Efficacy of GSK286

ParameterValueCell/Culture ConditionReference
IC50 0.07 µMM. tuberculosis in THP-1 macrophages[5][6][9]
IC50 0.71 - 2.12 µMM. tuberculosis in axenic culture with cholesterol[5]
MIC90 1.2 µMPanel of clinical M. tuberculosis isolates

Table 2: In Vivo Efficacy of GSK286 in Murine Models

Animal ModelDosing RegimenOutcomeReference
Acute TB Infection (C57BL/6 mice) 10 - 200 mg/kgDose-dependent reduction in bacterial load[5]
Chronic TB Infection (BALB/c mice) ≤10 mg/kgMaximal bactericidal effect, similar to isoniazid[5]
Chronic TB Infection (C3HeB/FeJ mice) 40 mg/kgSignificant reduction in bacterial load[5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Axenic Culture

  • Culture Preparation: Grow M. tuberculosis in Middlebrook 7H9 medium supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

  • Inoculum Standardization: Adjust the bacterial suspension to a McFarland standard of 0.5 to ensure a consistent starting density.

  • Assay Medium: Prepare 7H9 medium supplemented with 0.5 mM cholesterol.

  • Compound Dilution: Perform serial dilutions of GSK286 in the cholesterol-supplemented 7H9 medium in a 96-well plate.

  • Inoculation: Inoculate the wells with the standardized bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 7-14 days.

  • Readout: Assess bacterial growth using a viability stain such as AlamarBlue. The MIC is the lowest concentration of GSK286 that inhibits visible growth.[1]

Protocol 2: Intracellular Efficacy Assay

  • Cell Culture: Culture THP-1 human monocyte-like cells and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).

  • Infection: Infect the differentiated macrophages with M. tuberculosis at a specified multiplicity of infection (MOI).

  • Compound Treatment: After allowing for phagocytosis, wash the cells to remove extracellular bacteria and add fresh culture medium containing serial dilutions of GSK286.

  • Incubation: Incubate the infected cells for 3-5 days at 37°C in a 5% CO2 atmosphere.

  • Readout: Lyse the macrophages to release intracellular bacteria and determine the number of viable bacteria by plating serial dilutions of the lysate on solid agar (B569324) (e.g., Middlebrook 7H10 or 7H11) and counting colony-forming units (CFU).

Visualizations

GSK286_Mechanism_of_Action cluster_extracellular Extracellular cluster_bacterial_cell M. tuberculosis Cell GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP cAMP (Increased) Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Growth_Inhibition Leads to Troubleshooting_Workflow Start Unexpected Phenotype Observed Issue GSK286 Efficacy Issue? Start->Issue No_Efficacy No or Reduced Efficacy Issue->No_Efficacy Yes Atypical_Phenotype Atypical Phenotype Issue->Atypical_Phenotype No Check_Medium Check for Cholesterol in Medium No_Efficacy->Check_Medium Consider_cAMP Consider High cAMP Off-Target Effects Atypical_Phenotype->Consider_cAMP Check_Medium->No_Efficacy Cholesterol Absent (Add Cholesterol) Check_Resistance Sequence rv1625c Gene Check_Medium->Check_Resistance Cholesterol Present Check_Compound Verify Compound Integrity Check_Resistance->Check_Compound Consider_Strain Evaluate Strain-Specific Responses Consider_cAMP->Consider_Strain

References

Technical Support Center: Optimization of Liquid Chromatography Methods for GSK2556286

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of GSK2556286 using liquid chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the quantitative analysis of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the liquid chromatography analysis of GSK2556286, particularly when using LC-MS/MS for bioanalytical studies.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Interaction of the basic piperidine (B6355638) moiety of GSK2556286 with residual silanols on the column.- Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the analyte is protonated. - Employ a column with end-capping or a different stationary phase (e.g., PFP). - Consider using a lower injection volume or a sample solvent weaker than the initial mobile phase.
Low Recovery or Poor Sensitivity Inefficient extraction from the biological matrix (e.g., whole blood, plasma). Analyte adsorption to sample collection tubes or labware. Ion suppression in the mass spectrometer due to matrix components.- Optimize the protein precipitation step by testing different organic solvents (e.g., acetonitrile (B52724), methanol) and their ratios. - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. - Adjust the chromatographic gradient to separate GSK2556286 from co-eluting matrix components. - Consider solid-phase extraction (SPE) for cleaner sample extracts.
High Backpressure Particulate matter from the sample blocking the column frit. Precipitation of the analyte or matrix components in the mobile phase.- Ensure all samples and solvents are filtered through a 0.22 µm filter. - Use a guard column to protect the analytical column. - Check the solubility of GSK2556286 in the mobile phase. Given its insolubility in aqueous solutions, ensure sufficient organic content.[1]
Variable Retention Times Inadequate column equilibration between injections. Fluctuations in mobile phase composition or column temperature.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. - Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed.
Ghost Peaks Carryover from a previous injection of a high-concentration sample.- Optimize the needle wash procedure in the autosampler. - Inject a blank solvent after high-concentration samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for the quantitative analysis of GSK2556286 in biological matrices?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of GSK2556286 in biological samples like whole blood and plasma.[1] This technique offers high sensitivity and selectivity, which is crucial for pharmacokinetic studies where low concentrations of the drug are often measured.

Q2: How should I prepare whole blood samples for LC-MS/MS analysis of GSK2556286?

A2: A common and effective method for preparing whole blood samples is protein precipitation. This involves adding a cold organic solvent, such as acetonitrile or methanol, to the sample to precipitate proteins. After vortexing and centrifugation, the supernatant containing the analyte can be injected into the LC-MS/MS system. For pharmacokinetic studies, whole blood samples are often lysed with distilled water before protein precipitation.[1]

Q3: What are the key considerations for developing a robust LC method for GSK2556286?

A3: Given that GSK2556286 has a substituted 4-aryloxypiperidine structure, a reversed-phase C18 column is a good starting point. The mobile phase should consist of an aqueous component with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. A gradient elution is typically required to achieve good peak shape and resolution from endogenous matrix components.

Q4: Is GSK2556286 stable in solution?

A4: GSK2556286 has been reported to have excellent stability in both solid and solution states with respect to temperature and light.[1] However, it is always good practice to perform stability studies under your specific experimental conditions (e.g., in the analytical solvent and in the biological matrix at different storage temperatures) as part of the method validation process.

Quantitative Data Summary

The following table summarizes pharmacokinetic data for GSK2556286 in BALB/c mice after a single oral dose.

Dose (mg/kg) Cmax (µg/mL) AUC0–∞ (µg·h/mL)
101.386.61

Data obtained from a study in uninfected BALB/c mice.[1]

Experimental Protocols

Adapted UPLC-MS/MS Method for the Quantification of GSK2556286 in Whole Blood

This protocol is an adapted method based on validated procedures for similar analytes in biological matrices. It is recommended that this method be fully validated according to regulatory guidelines (e.g., FDA or EMA) before use in regulated studies.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of whole blood sample, add 150 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

2. UPLC Conditions

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %B
    0.0 10
    2.5 95
    3.5 95
    3.6 10

    | 5.0 | 10 |

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor/Product Ion Transitions: To be determined by direct infusion of a standard solution of GSK2556286.

  • Source Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Cone Gas Flow

    • Collision Gas Pressure

4. Method Validation

The analytical method should be validated for the following parameters as per regulatory guidelines:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Visualizations

LC_Method_Optimization_Workflow cluster_0 Method Development cluster_1 Sample Preparation cluster_2 Method Validation Select_Column_and_Mobile_Phase Select Column and Mobile Phase Optimize_Gradient Optimize Gradient Select_Column_and_Mobile_Phase->Optimize_Gradient Optimize_MS_Parameters Optimize MS Parameters Optimize_Gradient->Optimize_MS_Parameters Protein_Precipitation Protein Precipitation Optimize_MS_Parameters->Protein_Precipitation Linearity_Accuracy_Precision Linearity, Accuracy, Precision Protein_Precipitation->Linearity_Accuracy_Precision SPE Solid-Phase Extraction (SPE) SPE->Linearity_Accuracy_Precision Stability_Studies Stability Studies Linearity_Accuracy_Precision->Stability_Studies Final_Method Final Validated Method Stability_Studies->Final_Method

Caption: LC Method Optimization Workflow for GSK2556286 Analysis.

Troubleshooting_Logic Problem_Identified Problem Identified (e.g., Poor Peak Shape) Check_Mobile_Phase Check Mobile Phase pH and Composition Problem_Identified->Check_Mobile_Phase Evaluate_Column Evaluate Column Performance Check_Mobile_Phase->Evaluate_Column No Improvement Solution_Found Solution Found Check_Mobile_Phase->Solution_Found Improved Optimize_Injection Optimize Injection Conditions Evaluate_Column->Optimize_Injection No Improvement Evaluate_Column->Solution_Found Improved Review_Sample_Prep Review Sample Preparation Optimize_Injection->Review_Sample_Prep No Improvement Optimize_Injection->Solution_Found Improved Review_Sample_Prep->Solution_Found Improved

Caption: Logical Flow for Troubleshooting LC Analysis Issues.

References

mitigating cytotoxicity of GSK286 in macrophage infection models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using GSK286 in macrophage infection models. Our aim is to help you navigate common experimental challenges and ensure the successful application of this novel antitubercular agent.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Q1: I am observing high levels of macrophage death after GSK286 treatment. Is this expected?

A1: Generally, no. GSK286 is a novel inhibitor of Mycobacterium tuberculosis (Mtb) that has demonstrated a favorable safety profile in preclinical studies.[1][2][3] It exhibits high potency against intracellular Mtb, with a 50% inhibitory concentration (IC50) in THP-1 macrophages of approximately 0.07 µM.[2][3][4] Cytotoxicity towards the host macrophage at effective therapeutic concentrations is not a commonly reported issue. If you are observing significant macrophage death, it is likely due to experimental variables.

Please refer to the following table to troubleshoot potential causes:

Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the calculations for your stock solution and final dilutions. Perform a dose-response curve to determine the cytotoxic concentration (CC50) in your specific macrophage model and compare it to the effective concentration (IC50) for Mtb.
Solvent Toxicity Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%. Run a solvent-only control to assess its effect on macrophage viability.
Contamination Check your cell cultures for signs of bacterial or fungal contamination, which can cause cell death. Regularly test your cultures for mycoplasma.
Macrophage Health and Density Use healthy, actively dividing macrophages. Ensure you are seeding cells at an optimal density; both sparse and overly confluent cultures can be more susceptible to stress.
Sensitive Macrophage Subtype Primary macrophages can be more sensitive than cell lines like THP-1. If using primary cells, handle them with extra care and ensure media conditions are optimal.
Prolonged Incubation Time Reduce the duration of exposure to GSK286. A 24- to 72-hour incubation is typically sufficient for assessing anti-mycobacterial activity.

Below is a troubleshooting workflow to help diagnose the source of unexpected cytotoxicity.

G start High Macrophage Cytotoxicity Observed check_conc Verify GSK286 Concentration and Dilutions start->check_conc conc_ok Concentration Correct? check_conc->conc_ok solvent_control Run Solvent-Only Control solvent_toxic Solvent Control Shows Toxicity? solvent_control->solvent_toxic check_culture Inspect Culture for Contamination & Cell Health culture_issue Contamination or Poor Cell Health Found? check_culture->culture_issue optimize_exp Optimize Experimental Parameters exp_issue Are Parameters (Time, Density) Optimal? optimize_exp->exp_issue conc_ok->solvent_control Yes recalc Recalculate and Prepare Fresh Dilutions conc_ok->recalc No solvent_toxic->check_culture No lower_solvent Lower Solvent Concentration (e.g., <0.1%) solvent_toxic->lower_solvent Yes culture_issue->optimize_exp No new_culture Start with New, Healthy, Uncontaminated Cells culture_issue->new_culture Yes adjust_params Adjust Incubation Time and/or Seeding Density exp_issue->adjust_params No contact_support Problem Persists: Consult Literature or Technical Support exp_issue->contact_support Yes recalc->check_conc lower_solvent->solvent_control new_culture->check_culture adjust_params->optimize_exp G cluster_mtb M. tuberculosis cluster_macro Macrophage GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP produces cAMP->Inhibition Chol_cat Cholesterol Catabolism Growth_Inhibition Bacterial Growth Inhibition Chol_cat->Growth_Inhibition is required for Inhibition->Chol_cat Chol Host Cholesterol Chol->Chol_cat utilized by Mtb G cluster_workflow Experimental Workflow step1 Day 1: Seed Macrophages (e.g., THP-1) in 96-well plates step2 Day 2: Differentiate THP-1 cells (e.g., with PMA) step1->step2 step3 Day 3: Infect Macrophages with M. tuberculosis (e.g., MOI 1:1) step2->step3 step4 Wash to remove extracellular bacteria step3->step4 step5 Add medium containing serial dilutions of GSK286 step4->step5 step6 Incubate for 3-5 days step5->step6 step7 Lyse macrophages to release intracellular Mtb step6->step7 step8 Determine bacterial viability (e.g., CFU plating or resazurin (B115843) assay) step7->step8

References

Validation & Comparative

Validating the Role of Rv1625c in the Mechanism of Action of the Novel Anti-Tubercular Drug Candidate GSK286

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutics with unique mechanisms of action. GSK2556286 (GSK286) is a promising new anti-tubercular drug candidate that has demonstrated potent activity against Mtb, particularly within the host macrophage environment.[1][2][3][4][5] This guide provides a comprehensive comparison of experimental data validating the role of the membrane-bound adenylyl cyclase, Rv1625c, in the mechanism of action of GSK286, and compares its activity with other known Rv1625c agonists.

GSK286: A Cholesterol-Dependent Inhibitor of M. tuberculosis

GSK286 was identified through high-throughput screening of compounds that inhibit the intracellular growth of Mtb within human macrophage-like cells (THP-1).[2][3][6] A key characteristic of GSK286 is its cholesterol-dependent activity. The compound shows potent inhibition of Mtb growth in the presence of cholesterol, a crucial carbon source for Mtb during infection, while its activity is significantly lower in standard laboratory media lacking cholesterol.[1][2][3]

Table 1: Cholesterol-Dependent Activity of GSK286 against M. tuberculosis

StrainCulture ConditionIC50 / MICReference
Mtb H37RvIntracellular (THP-1 macrophages)0.07 µM (IC50)[1][2]
Mtb H37RvAxenic culture with cholesterol2.12 µM (IC50)[1]
Mtb ErdmanAxenic culture with cholesterol0.71 µM (IC50)[1]
Mtb H37RvAxenic culture with glucose>125 µM (IC50)[1]
Mtb ErdmanAxenic culture with glucose>50 µM (IC50)[1]

Rv1625c: The Molecular Target of GSK286

Experimental evidence strongly indicates that GSK286 exerts its anti-tubercular effect by directly targeting and activating the adenylyl cyclase Rv1625c.[6][7][8][9] Rv1625c is one of at least 15 distinct adenylyl cyclases in Mtb and is involved in the production of the second messenger cyclic AMP (cAMP).[10][11]

The GSK286-Rv1625c Signaling Pathway

The proposed mechanism of action involves GSK286 binding to and activating Rv1625c, leading to a significant increase in intracellular cAMP levels.[6][7][12] This elevation in cAMP disrupts the normal metabolic processes of Mtb, particularly the catabolism of cholesterol.[6][7][12] The inhibition of cholesterol metabolism deprives the bacterium of a critical energy source, ultimately leading to growth inhibition, especially within the cholesterol-rich environment of the host macrophage.

cluster_membrane Mycobacterium tuberculosis Cell Membrane cluster_cytoplasm Cytoplasm GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP cAMP Rv1625c->cAMP Converts ATP ATP ATP->Rv1625c Cholesterol_Metabolism Cholesterol Catabolism cAMP->Cholesterol_Metabolism Inhibits Growth_Inhibition Growth Inhibition Cholesterol_Metabolism->Growth_Inhibition Leads to

Figure 1: Proposed signaling pathway of GSK286's mechanism of action.

Experimental Validation of Rv1625c as the Target

Several key experiments have been conducted to validate the role of Rv1625c in GSK286's mechanism of action.

Rv1625c-Dependent cAMP Production

Treatment of wild-type Mtb with GSK286 results in a dramatic, dose-dependent increase in intracellular cAMP levels.[1][6][7][12] In contrast, this effect is abrogated in an Mtb mutant lacking a functional Rv1625c gene.[6][7][9]

Table 2: Rv1625c-Dependent Increase in Intracellular cAMP upon GSK286 Treatment

Mtb StrainTreatmentFold Increase in cAMP (approx.)Reference
Wild-typeGSK286 (5 µM, 24h)~50-fold[1][12]
rv1625c mutantGSK286No significant increase[6][9][12]
Resistance Mapping to rv1625c

Spontaneous Mtb mutants resistant to GSK286 were isolated and their genomes were sequenced. A significant number of these resistant mutants harbored mutations in the rv1625c gene.[2][6] These mutations likely alter the structure of the Rv1625c protein, preventing GSK286 from binding and activating it.

Cross-Resistance with Other Rv1625c Agonists

Further evidence for the specific targeting of Rv1625c comes from cross-resistance studies. GSK286-resistant mutants also exhibit resistance to other known Rv1625c agonists, such as V-58 and mCLB073, which have a similar mode of action.[7][9][12]

Table 3: Comparison of Rv1625c Agonists

CompoundKey FeaturesReference
GSK286 Potent, orally active, cholesterol-dependent inhibitor of Mtb. Currently in clinical development.[1][2][6]
V-58 Small molecule shown to directly activate Rv1625c and inhibit Mtb growth on cholesterol.[10][11]
mCLB073 Known Rv1625c agonist, used in cross-resistance studies to confirm the target of GSK286.[9][12]

Experimental Protocols

Measurement of Intracellular cAMP Levels
  • Bacterial Culture: M. tuberculosis strains (wild-type and rv1625c mutant) are cultured to mid-log phase in appropriate media (e.g., 7H9 broth) with and without cholesterol supplementation.

  • Compound Treatment: Cultures are treated with varying concentrations of GSK286 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Bacterial cells are harvested by centrifugation, washed, and then lysed using methods such as bead beating or sonication to release intracellular contents.

  • cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data Analysis: cAMP levels are normalized to the total protein concentration of the lysate, and the fold change in cAMP is calculated relative to the vehicle-treated control.

Experimental Workflow for Validating Rv1625c as the Target of GSK286

cluster_wt Wild-Type Mtb cluster_mutant rv1625c Mutant Mtb cluster_resistance Resistance Studies wt_culture Culture in Cholesterol Medium wt_treat Treat with GSK286 wt_culture->wt_treat wt_cAMP Measure Intracellular cAMP wt_treat->wt_cAMP wt_growth Assess Growth (e.g., AlamarBlue) wt_treat->wt_growth compare_cAMP Increased cAMP only in Wild-Type wt_cAMP->compare_cAMP Compare compare_growth Growth Inhibition only in Wild-Type wt_growth->compare_growth Compare mutant_culture Culture in Cholesterol Medium mutant_treat Treat with GSK286 mutant_culture->mutant_treat mutant_cAMP Measure Intracellular cAMP mutant_treat->mutant_cAMP mutant_growth Assess Growth mutant_treat->mutant_growth mutant_cAMP->compare_cAMP Compare mutant_growth->compare_growth Compare resistance_generation Generate GSK286- Resistant Mutants wgs Whole Genome Sequencing resistance_generation->wgs cross_resistance Test Cross-Resistance with V-58, mCLB073 resistance_generation->cross_resistance validate_target Rv1625c is the target wgs->validate_target Identify mutations in rv1625c cross_resistance->validate_target Confirm shared mechanism

Figure 2: Experimental workflow for validating Rv1625c as the target of GSK286.

Conclusion

References

A Head-to-Head Comparison: The Novel Anti-Tubercular Candidate GSK2556286 Versus Standard First-Line Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless global fight against tuberculosis (TB), the emergence of novel drug candidates offers a beacon of hope, particularly in the face of rising drug resistance. This guide provides a comprehensive comparison of the efficacy of a promising new agent, GSK2556286, with the established first-line anti-tubercular drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical data.

Executive Summary

GSK2556286 is a novel, orally active inhibitor of Mycobacterium tuberculosis with a unique mechanism of action that is dependent on cholesterol metabolism.[1][2] Preclinical data demonstrates potent activity against a range of drug-sensitive and drug-resistant clinical isolates, both within and outside of macrophages.[3][4] Notably, GSK2556286 shows potential to shorten treatment durations when used in combination with other anti-tubercular agents.[3][5] Standard first-line TB drugs, while effective, are hampered by the lengthy treatment duration and the growing threat of resistance. This comparison will delve into the quantitative efficacy data and experimental methodologies to provide a clear perspective on the potential advantages of this novel candidate.

Quantitative Efficacy Data

The following tables summarize the available quantitative data for GSK2556286 and standard first-line TB drugs, facilitating a direct comparison of their anti-tubercular activity.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

DrugMIC90 (µM) against Clinical IsolatesIC50 in Human Macrophages (µM)Mechanism of Action
GSK2556286 1.2[6]0.07[2][3][4]Acts via Rv1625c, a membrane-bound adenylyl cyclase, leading to increased cAMP and reduced cholesterol metabolism.[1][2]
Isoniazid >4 mg/L (>29 µM) for MDR isolates[7]-Inhibits mycolic acid synthesis, disrupting the bacterial cell wall.[1][8]
Rifampicin --Inhibits DNA-dependent RNA polymerase, preventing RNA synthesis.[1][8]
Pyrazinamide --Converted to pyrazinoic acid, which disrupts membrane energetics and transport functions.[8]
Ethambutol --Interferes with the synthesis of arabinogalactan, a key component of the mycobacterial cell wall.[1][8]

Note: Direct comparison of MIC90 values should be approached with caution due to variations in the panels of clinical isolates and testing methodologies.

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis (BALB/c mice)

Treatment RegimenDurationBacterial Load Reduction (log10 CFU in lungs)Relapse Rate (%)
GSK2556286 (10 mg/kg, monotherapy) 4 weeksSimilar to isoniazid[9]-
Standard Regimen (Isoniazid, Rifampicin, Pyrazinamide - RHZ) 2 months~4 log10 reduction[3]Varies significantly depending on duration and mouse model (can be high in some models).[6][10][11]
GSK2556286 (50 mg/kg) + Bedaquiline + Pretomanid 2 monthsSignificantly increased efficacy compared to Bedaquiline + Pretomanid alone.[3][5]-

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

GSK2556286_Signaling_Pathway cluster_macrophage Infected Macrophage M. tuberculosis M. tuberculosis Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition M. tuberculosis->Bacterial_Growth_Inhibition GSK2556286 GSK2556286 Rv1625c Rv1625c GSK2556286->Rv1625c activates cAMP cAMP Rv1625c->cAMP produces Cholesterol_Metabolism Cholesterol_Metabolism cAMP->Cholesterol_Metabolism inhibits Cholesterol_Metabolism->M. tuberculosis sustains Cholesterol_Metabolism->Bacterial_Growth_Inhibition

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Efficacy (Mouse Model) Isolate_Strains M. tuberculosis strains MIC_Assay MIC Determination (Cholesterol-based media) Isolate_Strains->MIC_Assay Macrophage_Assay Intramacrophage Activity Assay (THP-1 cells) Isolate_Strains->Macrophage_Assay Infection Aerosol Infection of Mice (e.g., BALB/c) Treatment Drug Administration (Monotherapy or Combination) Infection->Treatment Evaluation Bacterial Load Determination (CFU count in lungs/spleen) Treatment->Evaluation Relapse_Study Assessment of Relapse (Post-treatment) Evaluation->Relapse_Study

Caption: General experimental workflow for TB drug efficacy testing.

Detailed Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of efficacy data. Below are the detailed protocols for the key experiments cited in this guide.

Intramacrophage Activity Assay

The intracellular activity of GSK2556286 is a critical indicator of its potential to clear infections within host cells.

  • Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells.

  • Infection: Differentiated THP-1 cells are infected with M. tuberculosis at a specific multiplicity of infection.

  • Drug Treatment: Infected cells are treated with serial dilutions of GSK2556286 or control drugs.

  • Incubation: The treated cells are incubated for a defined period to allow for drug action and bacterial replication.

  • Lysis and Plating: The macrophages are lysed to release intracellular bacteria, which are then plated on solid media to determine the number of viable bacteria (Colony Forming Units - CFU).

  • Data Analysis: The IC50 value, the concentration of the drug that inhibits 50% of bacterial growth, is calculated by comparing the CFU counts from treated and untreated cells.

In Vivo Efficacy in Murine Models

Murine models are the standard for preclinical evaluation of anti-tubercular drugs, providing insights into a drug's performance in a living organism.

  • Animal Model: BALB/c mice are commonly used due to their susceptibility to M. tuberculosis and the development of a chronic infection.

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis to establish a persistent lung infection, mimicking the natural route of human infection.

  • Treatment Initiation: Treatment with GSK2556286, standard drugs, or a vehicle control is initiated after a chronic infection has been established (typically 2-4 weeks post-infection).

  • Drug Administration: Drugs are administered orally via gavage, typically five days a week for a specified duration (e.g., 4-8 weeks).

  • Bactericidal Activity Assessment: At various time points during and after treatment, cohorts of mice are euthanized. The lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on nutrient agar (B569324) to enumerate the bacterial load (CFU). The reduction in CFU compared to the untreated control group is a measure of the drug's bactericidal activity.

  • Relapse Studies: To assess the sterilizing activity of a drug regimen, a cohort of treated mice is left untreated for a period (e.g., 3 months) after the completion of therapy. The mice are then euthanized, and their lungs are cultured to determine the proportion of mice with a recurrence of infection (relapse).

Conclusion

GSK2556286 presents a promising profile as a novel anti-tubercular agent. Its unique mechanism of action, potent intracellular activity, and efficacy against drug-resistant strains, coupled with its potential to shorten treatment regimens, position it as a valuable candidate for further clinical development. While direct comparisons with standard first-line drugs are complex due to differing experimental conditions in the available literature, the preclinical data strongly suggests that GSK2556286 could play a significant role in future TB treatment strategies. Further head-to-head clinical trials will be essential to definitively establish its comparative efficacy and safety in humans.

References

cross-resistance studies between VCH-286 and existing antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research reveals that VCH-286 is not an antibiotic and therefore, the concept of cross-resistance with existing antibiotics is not applicable. Instead, this compound is identified as a novel antagonist of the C-C chemokine receptor 5 (CCR5), a key co-receptor for HIV-1 entry into host cells.[][2] As an antiviral agent, its activity and potential for resistance are studied in the context of other anti-HIV drugs, not antibacterial agents.

This guide clarifies the nature of this compound and summarizes the available data on its interactions with other antiretroviral agents, which is the scientifically relevant comparison.

Understanding this compound's Mechanism of Action

This compound functions as an HIV entry inhibitor. By binding to the CCR5 co-receptor on the surface of human cells, it prevents the HIV-1 virus from attaching and entering the cell, thus inhibiting viral replication. This mechanism is distinct from that of any antibiotic, which target bacterial-specific structures and pathways.

The signaling pathway for HIV-1 entry and the inhibitory action of this compound can be visualized as follows:

HIV_Entry_Inhibition cluster_cell Host Cell (e.g., T-cell) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding VCH286 This compound VCH286->CCR5 3. Inhibition

Caption: HIV-1 entry and inhibition by this compound.

Combination Studies with Other Anti-HIV-1 Inhibitors

While cross-resistance with antibiotics is not relevant, the efficacy of this compound has been evaluated in combination with other classes of anti-HIV-1 drugs. A key study investigated its interactions with reverse transcriptase inhibitors, protease inhibitors, integrase inhibitors, and fusion inhibitors.[2][3]

The primary goal of these combination studies is to assess for synergistic, additive, or antagonistic effects. Synergy, where the combined effect is greater than the sum of individual effects, is highly desirable in antiviral therapy as it can increase efficacy and reduce the likelihood of drug resistance.

Experimental Protocol for In Vitro Anti-HIV-1 Activity and Combination Analysis

The following is a generalized protocol based on the methodologies described in the referenced literature for assessing the anti-HIV-1 activity of this compound and its combinations.[2][3]

1. Cell and Virus Culture:

  • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Cells are stimulated with phytohemagglutinin (PHA) and cultured in the presence of interleukin-2 (B1167480) (IL-2).

  • HIV-1 strains (e.g., R5-tropic strains like BaL) are propagated in these stimulated PBMCs.

2. Antiviral Assay (Single Drug):

  • Stimulated PBMCs are infected with a standardized amount of HIV-1.

  • The infected cells are then cultured in the presence of serial dilutions of this compound.

  • After a set incubation period (e.g., 7 days), the level of viral replication is measured by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • The 50% inhibitory concentration (IC50), the drug concentration at which viral replication is inhibited by 50%, is calculated.

3. Combination Assay (Checkerboard Method):

  • A checkerboard pattern of drug concentrations is created by serially diluting this compound and a second anti-HIV drug horizontally and vertically in a multi-well plate.

  • Infected PBMCs are added to each well.

  • Following incubation, viral replication is assessed as described above.

  • The interaction between the two drugs is analyzed using a combination index (CI), often calculated with the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

The workflow for these experiments can be summarized as follows:

Antiviral_Assay_Workflow A Isolate & Stimulate PBMCs B Infect PBMCs with HIV-1 A->B C Culture with Drug(s) (Single or Combination) B->C D Incubate (e.g., 7 days) C->D E Measure p24 Antigen (ELISA) D->E F Calculate IC50 & Combination Index E->F

Caption: Experimental workflow for in vitro anti-HIV-1 assays.

Summary of this compound Combination Effects

Studies have shown that this compound, when used in paired combinations with other classes of HIV-1 inhibitors, generally results in synergistic or additive interactions.[2][3] For instance, synergistic activity was observed when this compound was combined with zidovudine (B1683550) (AZT, a reverse transcriptase inhibitor), nevirapine (B1678648) (NVP, a non-nucleoside reverse transcriptase inhibitor), saquinavir (B1662171) (SQV, a protease inhibitor), raltegravir (B610414) (RTG, an integrase inhibitor), and enfuvirtide (B549319) (T-20, a fusion inhibitor).[2]

However, when combined with other CCR5 inhibitors like maraviroc (B1676071) (MVC) and vicriviroc (B613818) (VVC), the effects ranged from synergy to antagonism.[2][3] This suggests that caution should be exercised when co-administering multiple drugs that target the same receptor.

The following table summarizes the observed interactions of this compound with other anti-HIV-1 drugs.

Drug ClassRepresentative Drug(s)Observed Interaction with this compound
Reverse Transcriptase InhibitorsZidovudine (AZT), Nevirapine (NVP)Synergistic
Protease InhibitorsSaquinavir (SQV)Synergistic
Integrase InhibitorsRaltegravir (RTG)Synergistic
Fusion InhibitorsEnfuvirtide (T-20)Synergistic
CCR5 InhibitorsMaraviroc (MVC), Vicriviroc (VVC)Ranged from Synergy to Antagonism

Conclusion

This compound is an investigational antiviral agent targeting the CCR5 co-receptor for the treatment of HIV-1 infection. The concept of cross-resistance with antibiotics is not applicable to this compound due to its distinct mechanism of action and target. In the context of its intended use, combination studies with other anti-HIV-1 drugs have demonstrated that this compound has the potential to be a valuable component of combination antiretroviral therapy, exhibiting synergistic effects with several classes of existing drugs. These findings highlight the importance of understanding the specific nature of a drug candidate to perform relevant comparative studies.

References

Comparative Analysis of GSK2556286 and Alternative Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-tuberculosis drug candidate, GSK2556286, with currently approved and investigational drugs for the treatment of Mycobacterium tuberculosis (M. tuberculosis). The information presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of GSK2556286 as a component of future tuberculosis treatment regimens.

Executive Summary

GSK2556286 is a promising new chemical entity with a unique mechanism of action that is dependent on cholesterol, a crucial substrate for M. tuberculosis during infection. It acts as an agonist of the membrane-bound adenylyl cyclase, Rv1625c, leading to a significant increase in intracellular cyclic AMP (cAMP) levels and subsequent inhibition of cholesterol catabolism. This mode of action is distinct from existing anti-TB drugs and suggests that GSK2556286 could be effective against drug-resistant strains and contribute to shortening treatment durations. This guide presents a side-by-side comparison of GSK2556286's in vitro activity against various M. tuberculosis strains with that of key comparator drugs, including components of the Nix-TB regimen (bedaquiline, pretomanid (B1679085), and linezolid) and other novel agents like sutezolid (B1681842) and delpazolid.

Data Presentation: In Vitro Activity against M. tuberculosis

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for GSK2556286 and comparator drugs against different strains of M. tuberculosis. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions such as culture media and assay methods can influence the results.

Table 1: Activity of GSK2556286 against various M. tuberculosis strains.

StrainMIC (µM)IC50 (µM)Culture ConditionsReference
H37Rv>125 (glucose medium)2.12 (cholesterol medium)Axenic culture[1]
Erdman>50 (glucose medium)0.71 (cholesterol medium)Axenic culture[1]
Clinical Isolates (45)MIC90: 1.2 (range: 0.3-1.4)-Cholesterol-based media[2]
M. africanum & M. bovisSimilar to H37Rv and Erdman-Cholesterol-based media[2]
Intracellular (THP-1 cells)-0.07Infected macrophages[1]

Table 2: Comparative in vitro activity of GSK2556286 and alternative drugs against M. tuberculosis.

DrugStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
GSK2556286 H37Rv, Erdman, Clinical Isolates0.13 - 0.60 (cholesterol)-0.52 (cholesterol)[2]
Linezolid H37Rv0.5 - 10.50.5[2][3]
MDR-TB isolates<0.125 - 40.50.5 - 2.0[3]
XDR-TB isolates--0.25[4]
Bedaquiline H37Rv0.015 - 0.12--[5]
Wild-type strains-Median: 0.4-[1]
MDR/XDR isolates0.0039 - 0.25--[6]
Pretomanid H37Rv0.06 - 0.25--
Clinical Isolates (non-Lineage 1)--ECOFF: 0.5[7]
Lineage 1 Isolates--ECOFF: 2.0[8]
Sutezolid Drug-susceptible & resistant isolates≤0.0625 - 0.5≤0.062-
Delpazolid MDR-TB isolates--0.5[4]
XDR-TB isolates--1.0[4]

Note: MIC values for GSK2556286 are presented in µg/mL for easier comparison, converted from µM using a molecular weight of 434.5 g/mol .

Experimental Protocols

This section provides a general overview of the methodologies used to determine the in vitro activity of the compared compounds. For specific details, please refer to the cited literature.

Minimum Inhibitory Concentration (MIC) Determination

1. Culture Media and Conditions:

  • M. tuberculosis strains are typically cultured in Middlebrook 7H9 broth or on 7H10/7H11 agar (B569324) supplemented with oleic acid-albumin-dextrose-catalase (OADC) or albumin-dextrose-catalase (ADC).[4]

  • For assessing the activity of GSK2556286, the medium is supplemented with cholesterol as the primary carbon source, as its activity is cholesterol-dependent.[1][2]

2. Assay Methods:

  • Broth Microdilution: This is a common method where two-fold serial dilutions of the drug are prepared in 96-well plates. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for 7-14 days.[6]

  • Resazurin (B115843) Microtiter Assay (REMA): After incubation, a resazurin solution is added to the wells. Viable bacteria reduce the blue resazurin to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change.[6]

  • Mycobacteria Growth Indicator Tube (MGIT) System: This automated system detects mycobacterial growth by measuring oxygen consumption. The MIC is determined as the lowest drug concentration that inhibits growth compared to a drug-free control.[8]

3. Intracellular Activity Assay:

  • Human macrophage-like cell lines (e.g., THP-1) are infected with M. tuberculosis.

  • The infected cells are then treated with different concentrations of the drug.

  • After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs). The IC50 is the concentration that reduces bacterial growth by 50%.[1]

Generation of Resistant Mutants
  • High concentrations of M. tuberculosis are plated on solid medium (e.g., 7H11 agar with cholesterol for GSK2556286) containing the drug at a concentration several times the MIC.

  • Colonies that grow are selected and sub-cultured in the presence of the drug to confirm resistance.

  • Whole-genome sequencing is then performed on the resistant mutants to identify mutations responsible for the resistance phenotype. For GSK2556286, resistance is often associated with mutations in the rv1625c gene.[2][6]

Mandatory Visualization

Signaling Pathway of GSK2556286 in M. tuberculosis

The following diagram illustrates the proposed mechanism of action of GSK2556286.

GSK2556286_Pathway cluster_membrane M. tuberculosis Cell Membrane Rv1625c Rv1625c (Adenylyl Cyclase) cAMP cAMP Rv1625c->cAMP converts GSK2556286 GSK2556286 GSK2556286->Rv1625c activates ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Bacterial_Growth_Inhibition Bacterial Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth_Inhibition leads to

Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Workflow for MIC Determination (REMA)

The diagram below outlines the key steps in determining the Minimum Inhibitory Concentration using the Resazurin Microtiter Assay.

REMA_Workflow start Start drug_prep Prepare 2-fold serial dilutions of drug in 96-well plate start->drug_prep inoculation Inoculate wells with M. tb drug_prep->inoculation inoculum_prep Prepare standardized M. tb inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 7-14 days inoculation->incubation resazurin_add Add Resazurin solution incubation->resazurin_add reincubation Re-incubate for 24-48 hours resazurin_add->reincubation readout Read results: Blue = No Growth (Inhibition) Pink = Growth reincubation->readout end Determine MIC readout->end

Caption: Workflow for MIC determination using the REMA method.

References

GSK286's Impact on Mycobacterial Transcriptome: A Mechanistic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic landscape in Mycobacterium tuberculosis following treatment with GSK286, contrasted with untreated bacteria. While direct, publicly available RNA-sequencing data from GSK286-treated M. tuberculosis is limited, this document synthesizes the well-established mechanism of action of GSK286 to infer its transcriptomic consequences. The information is supported by experimental data from key studies that have elucidated the drug's effects on mycobacterial signaling and metabolism.

Mechanism of Action: A Cascade to Inhibit Cholesterol Catabolism

GSK286 is a novel anti-tubercular drug candidate that disrupts the ability of Mycobacterium tuberculosis to utilize host-derived cholesterol, a critical nutrient source for the bacterium's survival and persistence within macrophages.[1][2][3] The drug's primary target is the membrane-bound adenylyl cyclase, Rv1625c.[1][4]

Upon binding to Rv1625c, GSK286 acts as an agonist, stimulating the enzyme's activity.[1][4] This leads to a significant increase in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][5] Elevated cAMP levels, in turn, mediate the inhibition of the cholesterol catabolism pathway in M. tuberculosis.[1][2] This disruption of a key metabolic pathway ultimately hinders the bacterium's growth and replication, particularly in the cholesterol-rich environment of the host.[2][6]

The following diagram illustrates the signaling pathway initiated by GSK286 treatment.

GSK286_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates cAMP Increased cAMP (~50-fold) Rv1625c->cAMP Catalyzes ATP ATP ATP->Rv1625c Cholesterol_Catabolism Cholesterol Catabolism Genes (e.g., kstR regulon) cAMP->Cholesterol_Catabolism Inhibits Transcription Growth_Inhibition Inhibition of Growth on Cholesterol Cholesterol_Catabolism->Growth_Inhibition Leads to

Caption: Signaling pathway of GSK286 in Mycobacterium tuberculosis.

Quantitative Analysis of GSK286 Activity

The following table summarizes key quantitative data from studies on GSK286, demonstrating its potent effects on M. tuberculosis.

ParameterValueOrganism/SystemReference
Intracellular cAMP Increase ~50-foldM. tuberculosis[1]
IC50 (Intramacrophage) < 0.1 µMM. tuberculosis in macrophages[7]
MIC (in vitro, with cholesterol) > 10 µMM. tuberculosis H37Rv[7]
Dependence on Rv1625c No cAMP production or growth inhibition in rv1625c transposon mutantM. tuberculosis[1]

Inferred Transcriptomic Comparison: GSK286-Treated vs. Untreated Mycobacteria

Based on the established mechanism of action, a comparative transcriptomic analysis would be expected to reveal the following differences:

Gene/Pathway CategoryExpected Expression in GSK286-Treated MycobacteriaRationale
Cholesterol Catabolism Genes Downregulated The primary consequence of elevated cAMP is the transcriptional repression of genes required for cholesterol breakdown. This includes genes regulated by KstR and KstR2.[1]
Genes regulated by cAMP Differentially Regulated Genes with cAMP-responsive elements in their promoters would be expected to show altered expression. The specific up- or down-regulation would depend on the gene's role in the cAMP signaling network.
Stress Response Genes Potentially Upregulated As the bacterium is deprived of a key carbon source and faces metabolic stress, genes involved in stress responses may be upregulated.

Experimental Protocols

The findings presented in this guide are based on a variety of experimental methodologies. Below are summaries of the key protocols used to investigate the effects of GSK286 on Mycobacterium tuberculosis.

Mycobacterial Growth Inhibition Assays
  • Intramacrophage Activity: Human monocyte-like cell lines (e.g., THP-1) are differentiated into macrophages and infected with M. tuberculosis. The infected cells are then treated with a range of GSK286 concentrations. Bacterial viability is assessed after a defined incubation period using methods such as enumeration of colony-forming units (CFU) or reporter gene assays (e.g., luciferase).

  • In Vitro Minimum Inhibitory Concentration (MIC) Determination: M. tuberculosis is cultured in a liquid medium (e.g., 7H9 broth) supplemented with a carbon source, such as cholesterol. The bacteria are exposed to serial dilutions of GSK286. The MIC is determined as the lowest drug concentration that prevents visible growth, often measured by optical density or a viability indicator like AlamarBlue.[2]

cAMP Level Quantification
  • M. tuberculosis cultures are treated with GSK286 or a vehicle control (e.g., DMSO) for a specified time.

  • Bacterial cells are harvested, and intracellular cAMP is extracted.

  • cAMP levels are quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or enzyme-linked immunosorbent assay (ELISA) kits.[4]

Genetic Validation of Drug Target
  • Mutant Generation: A mutant strain of M. tuberculosis lacking the rv1625c gene (e.g., via transposon mutagenesis or targeted gene deletion) is generated.

  • Comparative Analysis: The wild-type and rv1625c-mutant strains are treated with GSK286. The effects on growth in cholesterol-containing media and intracellular cAMP levels are compared between the two strains to confirm that Rv1625c is the target of the drug.[1]

Transcriptional Reporter Assays
  • A reporter strain of M. tuberculosis is constructed where the promoter of a key cholesterol catabolism gene (e.g., prpD) is fused to a reporter gene, such as Green Fluorescent Protein (GFP).

  • The reporter strain is treated with GSK286, and the reporter signal (e.g., GFP fluorescence) is measured to assess the effect of the drug on the promoter's activity. A decrease in the signal indicates transcriptional repression.[8]

The following diagram outlines a general experimental workflow for assessing the impact of GSK286.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Mtb_culture M. tuberculosis Culture (Wild-Type and rv1625c Mutant) Untreated Untreated (Control) Mtb_culture->Untreated GSK286_Treated GSK286-Treated Mtb_culture->GSK286_Treated Growth_Assay Growth Inhibition Assay (Cholesterol Medium) Untreated->Growth_Assay cAMP_Assay cAMP Quantification (LC-MS) Untreated->cAMP_Assay Transcriptomics Transcriptomic Analysis (Inferred) Untreated->Transcriptomics GSK286_Treated->Growth_Assay GSK286_Treated->cAMP_Assay GSK286_Treated->Transcriptomics

Caption: General workflow for GSK286 mechanism of action studies.

References

GSK2556286 Demonstrates Potent In Vivo Efficacy in Murine Tuberculosis Models, Offering Potential to Shorten Treatment Duration

Author: BenchChem Technical Support Team. Date: December 2025

A novel antitubercular drug candidate, GSK2556286, has shown significant efficacy in reducing bacterial load in multiple mouse models of tuberculosis (TB), positioning it as a promising component for future treatment-shortening regimens.[1][2][3][4] Studies have demonstrated its activity in both acute and chronic infection models, and in combination with other TB drugs, it has shown potential to replace existing components without loss of efficacy.[1][5]

GSK2556286 is a small molecule that inhibits the growth of Mycobacterium tuberculosis within human macrophages and is particularly active in the presence of cholesterol, a crucial carbon source for the bacteria during infection.[1][2][3][6] Its novel mechanism of action targets the adenylyl cyclase Rv1625c, leading to increased intracellular cAMP levels and subsequent disruption of cholesterol catabolism, a pathway essential for the pathogen's survival in the host.[5][7][8] This distinct mechanism results in no cross-resistance with existing antitubercular drugs.[1][2][3][4][9]

Comparative In Vivo Efficacy in Murine Models

The in vivo efficacy of GSK2556286 has been evaluated as both a monotherapy and in combination with other TB drugs in various mouse strains that replicate different aspects of human TB pathology.

Monotherapy Efficacy

In chronic infection models, GSK2556286 demonstrated dose-dependent bactericidal activity. Studies in BALB/c and C3HeB/FeJ mice, which develop caseating granulomas similar to human TB, showed a significant reduction in lung bacterial load after four weeks of treatment.[3][6]

Animal ModelTreatmentDosage (mg/kg)Treatment DurationMean Log10 CFU Reduction in Lungs (Compared to Untreated Control)
BALB/c Mice (Chronic Infection) GSK2556286104 weeks~2.0
GSK2556286304 weeks~2.5
Isoniazid254 weeks~3.0
C3HeB/FeJ Mice (Chronic Infection) GSK2556286104 weeks~1.5
GSK2556286304 weeks~2.0
Isoniazid254 weeks~2.5
C57BL/6 Mice (Acute Infection) GSK2556286Various8 daysDose-dependent reduction

Note: The data presented above are approximations derived from graphical representations in the cited literature and are intended for comparative purposes.

Combination Therapy and Comparison with Linezolid (B1675486)

A key finding is the potential for GSK2556286 to replace linezolid in the BPaL regimen (bedaquiline, pretomanid, and linezolid), a combination therapy for drug-resistant TB. In a BALB/c mouse model, substituting linezolid with GSK2556286 in the BPaL regimen resulted in no loss of bactericidal or sterilizing activity.[1] This is significant as linezolid is associated with substantial toxicity, and a viable replacement could improve patient outcomes.

Experimental Protocols

The following are generalized experimental protocols for the in vivo efficacy studies based on the available literature.

Murine Models of Tuberculosis Infection
  • Acute Infection Model (C57BL/6 mice): Mice are infected via aerosol with a low dose of M. tuberculosis. Treatment typically starts one day post-infection and continues for a short duration (e.g., 8 days) to assess the early bactericidal activity of the compound.

  • Chronic Infection Model (BALB/c and C3HeB/FeJ mice): Mice are infected via aerosol and the infection is allowed to establish for several weeks to develop chronic features, such as well-formed granulomas. Treatment is then administered for a longer duration (e.g., 4 weeks or more) to evaluate the drug's efficacy against a persistent bacterial population. C3HeB/FeJ mice are particularly noted for forming caseating granulomas, which are a hallmark of human TB.[1]

Efficacy Assessment

The primary endpoint for efficacy is the bacterial load in the lungs, measured in colony-forming units (CFU). At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed, homogenized, and plated on selective media to enumerate the viable bacteria.

Mechanism of Action and Experimental Workflow

The proposed mechanism of action of GSK2556286 and a typical experimental workflow for evaluating its in vivo efficacy are depicted in the diagrams below.

GSK2556286_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis GSK286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c activates cAMP cAMP Rv1625c->cAMP converts ATP to ATP ATP Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Cholesterol_Uptake Cholesterol Uptake Cholesterol_Uptake->Cholesterol_Catabolism Bacterial_Growth Bacterial Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth is required for

Caption: Mechanism of action of GSK2556286 in Mycobacterium tuberculosis.

In_Vivo_Efficacy_Workflow Infection Aerosol Infection of Mice (e.g., BALB/c, C3HeB/FeJ) Establishment Establishment of Chronic Infection (several weeks) Infection->Establishment Treatment Treatment Initiation (GSK2556286, Control, Comparators) Establishment->Treatment Duration Treatment Period (e.g., 4 weeks) Treatment->Duration Endpoint Euthanasia and Lung Homogenization Duration->Endpoint CFU_Plating Serial Dilution and Plating of Homogenate Endpoint->CFU_Plating Analysis CFU Enumeration and Statistical Analysis CFU_Plating->Analysis

References

A Comparative Guide to Adenylyl Cyclase Activators: GSK286 and Forskolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of GSK286, a novel adenylyl cyclase activator with a specific therapeutic target, and forskolin (B1673556), a widely used tool in research for the general activation of adenylyl cyclase. We delve into their mechanisms of action, present available quantitative data, and provide detailed experimental protocols to support further investigation.

Introduction to Adenylyl Cyclase Activation

Adenylyl cyclases (ACs) are a family of enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger in numerous signal transduction pathways.[1][2] The activation of adenylyl cyclase can be initiated by various signals, including the activation of G-protein coupled receptors (GPCRs).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, regulating a wide array of cellular functions.[3][4] The modulation of adenylyl cyclase activity is a key area of interest in drug discovery and biomedical research.[2]

Side-by-Side Comparison: GSK286 vs. Forskolin

GSK286 and forskolin represent two distinct classes of adenylyl cyclase activators. GSK286 is a targeted drug candidate, while forskolin is a broad activator used primarily in research settings.

FeatureGSK286 (GSK2556286)Forskolin
Primary Target Membrane-bound adenylyl cyclase Rv1625c in Mycobacterium tuberculosis[5][6][7]Catalytic subunit of most mammalian adenylyl cyclase isoforms[1][8]
Mechanism of Action Agonist of Rv1625c, leading to increased intracellular cAMP levels in M. tuberculosis[5][6][9]Direct, reversible activation of the adenylyl cyclase enzyme
Primary Application Novel antitubercular drug candidate with the potential to shorten tuberculosis treatment[6][9][10]Research tool for studying cAMP-mediated signaling pathways, and in differentiation protocols[8][11]
Reported Efficacy/Potency Intramacrophage activity < 0.1 µM against M. tuberculosis.[10] Increases intracellular cAMP levels ~50-fold in M. tuberculosis.[6]EC50 = 0.5 µM for type I adenylyl cyclase.[12] IC50 = 41 nM for type I adenylyl cyclase.[12]
Cellular Effect Inhibits the growth of M. tuberculosis in cholesterol media[5][7]General increase in intracellular cAMP levels in a wide variety of cell types[8]
In Vivo Action Shown to be active in various animal models of tuberculosis and reduces relapse rates[10]Positive inotropic, platelet antiaggregatory, and antihypertensive actions[1]

Signaling Pathway of Adenylyl Cyclase Activation

The following diagram illustrates the general signaling pathway involving adenylyl cyclase activation. GPCRs, upon ligand binding, activate G-proteins, which in turn modulate adenylyl cyclase activity. The subsequent rise in cAMP activates PKA, leading to downstream cellular responses. Forskolin directly activates adenylyl cyclase, bypassing the GPCR. GSK286 acts as an agonist on a specific adenylyl cyclase in M. tuberculosis.

Adenylyl Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR binds G_Protein G-Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA binds to regulatory subunits PKA_active Protein Kinase A (active) PKA->PKA_active releases catalytic subunits Response Cellular Response PKA_active->Response phosphorylates targets Forskolin Forskolin Forskolin->AC directly activates (general) GSK286 GSK286 GSK286->AC activates Rv1625c (M. tuberculosis)

Caption: General adenylyl cyclase signaling pathway.

Experimental Protocols

This protocol provides a general framework for measuring adenylyl cyclase activity in response to activators like forskolin.[2] Modifications may be necessary for specific cell types or for studying membrane-bound cyclases like Rv1625c.

1. Preparation of Cellular Membranes:

  • Harvest cultured cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in an ice-cold lysis buffer containing a protease inhibitor cocktail.

  • Incubate on ice for 15-30 minutes to allow for cell swelling.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed to pellet nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.

2. Adenylyl Cyclase Activity Assay:

  • Prepare a reaction mixture containing assay buffer, ATP, and a regenerating system (e.g., creatine (B1669601) kinase and phosphocreatine).

  • Add the membrane preparation to the reaction mixture.

  • Add the test compound (e.g., GSK286, forskolin) or vehicle control.

  • Incubate the reaction at 30°C or 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA or by boiling).

  • Measure the amount of cAMP produced using a commercially available cAMP detection kit (e.g., ELISA or TR-FRET-based assays).

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in the experimental samples by interpolating from the standard curve.

  • Express adenylyl cyclase activity as pmol of cAMP produced per minute per mg of protein.

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an in vitro adenylyl cyclase activity assay.

Adenylyl Cyclase Assay Workflow Start Start Cell_Culture Cell Culture/ Tissue Preparation Start->Cell_Culture Membrane_Isolation Membrane Isolation Cell_Culture->Membrane_Isolation Protein_Quant Protein Quantification Membrane_Isolation->Protein_Quant Assay_Setup Assay Setup (Membranes, ATP, Activators) Protein_Quant->Assay_Setup Incubation Incubation (e.g., 37°C, 15 min) Assay_Setup->Incubation Reaction_Termination Reaction Termination Incubation->Reaction_Termination cAMP_Detection cAMP Detection (e.g., ELISA) Reaction_Termination->cAMP_Detection Data_Analysis Data Analysis cAMP_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an adenylyl cyclase activity assay.

Conclusion

GSK286 and forskolin are both valuable molecules for studying and modulating adenylyl cyclase activity. However, their applications are distinct. GSK286 is a promising, targeted therapeutic for tuberculosis, acting on a specific bacterial adenylyl cyclase. In contrast, forskolin is a broad-spectrum activator of mammalian adenylyl cyclases, making it an indispensable tool for basic research into cAMP signaling. The choice of activator will, therefore, depend entirely on the specific research or therapeutic goal. The experimental protocols and workflows provided here offer a starting point for the quantitative assessment of these and other adenylyl cyclase activators.

References

Assessing the Target Specificity of GSK2556286: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2556286 is a novel, orally active antitubercular agent that has garnered significant interest for its unique mechanism of action against Mycobacterium tuberculosis (Mtb).[1][2][3] This guide provides a comprehensive comparison of GSK2556286's specificity for its target, the membrane-bound adenylyl cyclase Rv1625c, against other compounds targeting the same pathway. The information presented is based on available preclinical and early clinical data, offering insights for researchers engaged in tuberculosis drug discovery and development.

Mechanism of Action: A Novel Approach to Mtb Inhibition

GSK2556286 exerts its bactericidal effect through a novel mechanism that is dependent on the metabolic state of Mtb, particularly its reliance on cholesterol as a carbon source within the host macrophage.[4][5] The compound acts as an agonist of the mycobacterial adenylyl cyclase Rv1625c.[6][7] This activation leads to a significant increase in intracellular cyclic AMP (cAMP) levels, which in turn disrupts cholesterol catabolism, a pathway crucial for Mtb's survival and persistence within the host.[6][7] The specificity of GSK2556286 is intrinsically linked to its unique mode of action, which is highly effective in the intracellular environment where Mtb utilizes host cholesterol.[4][5]

Preclinical Safety and Early Clinical Development

Preclinical studies in rats and monkeys have demonstrated a favorable safety profile for GSK2556286.[1][8] No acute cardiovascular, respiratory, or adverse neurobehavioral effects were observed in single or repeat-dose studies at concentrations up to 1000 mg/kg/day.[1][8] Furthermore, in vitro and in vivo assessments have indicated that GSK2556286 does not pose a genotoxic hazard.[1][8]

A Phase 1 clinical trial (NCT04472897) was initiated to evaluate the safety, tolerability, and pharmacokinetics of GSK2556286 in healthy adult volunteers.[4][9] However, the study was terminated early based on pre-defined stopping criteria.[9] The specific reasons for this termination have not been publicly disclosed.

Comparative Analysis of Inhibitors Targeting Cholesterol Catabolism

GSK2556286 belongs to a class of emerging antitubercular agents that target the cholesterol catabolism pathway in Mtb. For a comprehensive understanding of its specificity, it is valuable to compare it with other compounds that act on the same or related targets.

Table 1: Quantitative Comparison of Inhibitors Targeting Mtb Cholesterol Catabolism

CompoundPrimary TargetMechanism of ActionIC50 (Intracellular Mtb)Off-Target Data (Publicly Available)
GSK2556286 Rv1625c (adenylyl cyclase) Agonist; increases cAMP, inhibits cholesterol catabolism 0.07 µM No specific kinome scan or broad panel data available. Preclinical studies show a good safety profile.[1][8]
mCLB073Rv1625c (adenylyl cyclase)Agonist; increases cAMP, inhibits cholesterol catabolismNot explicitly stated, but potent in vitro and in vivo activity reported.[10]No evidence of activating mammalian adenylyl cyclases in tested cell lines.[7]
V-58Rv1625c (adenylyl cyclase)Agonist; increases cAMP, inhibits cholesterol catabolismNot explicitly stated, parent compound of mCLB073.[10]No evidence of activating mammalian adenylyl cyclases in tested cell lines.[7]
V-13-011503HsaAB (monooxygenase)Inhibitor of A/B ring degradation in cholesterol catabolismNot explicitly stated for intracellular Mtb.No specific off-target data available.
V-13-012725HsaAB (monooxygenase)Inhibitor of A/B ring degradation in cholesterol catabolismNot explicitly stated for intracellular Mtb.No specific off-target data available.

Experimental Methodologies

A critical aspect of evaluating drug specificity is the experimental protocol used. While specific off-target screening data for GSK2556286 is not publicly available, the following are standard methodologies used to assess compound specificity:

Kinome Scanning

This high-throughput screening method assesses the interaction of a compound against a large panel of human kinases. The KINOMEscan™ platform, for instance, utilizes a competition binding assay to measure the ability of a compound to displace a ligand from the ATP-binding site of hundreds of kinases. This provides a quantitative measure of off-target kinase interactions.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal denaturation temperature. By measuring the amount of soluble protein at different temperatures in the presence and absence of a compound, one can determine direct target interaction within the cell. This method can be adapted to a high-throughput format to screen for off-target interactions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by GSK2556286 and a general workflow for assessing compound specificity.

GSK2556286_Signaling_Pathway cluster_Mtb Mycobacterium tuberculosis GSK2556286 GSK2556286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK2556286->Rv1625c activates cAMP Increased cAMP Rv1625c->cAMP produces Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism inhibits Bacterial_Growth Bacterial Growth Inhibition Cholesterol_Catabolism->Bacterial_Growth leads to

Caption: Signaling pathway of GSK2556286 in M. tuberculosis.

Specificity_Workflow Compound Test Compound (e.g., GSK2556286) Primary_Target_Assay Primary Target Assay (e.g., Rv1625c activity) Compound->Primary_Target_Assay Kinome_Scan Broad Kinome Scan Compound->Kinome_Scan CETSA Cellular Thermal Shift Assay (Host Cells) Compound->CETSA Data_Analysis Data Analysis & Specificity Profiling Primary_Target_Assay->Data_Analysis Kinome_Scan->Data_Analysis CETSA->Data_Analysis Specific_Inhibitor Conclusion: Specific Inhibitor Data_Analysis->Specific_Inhibitor Off_Target_Effects Conclusion: Off-Target Effects Identified Data_Analysis->Off_Target_Effects

Caption: General workflow for assessing compound specificity.

Conclusion

GSK2556286 represents a promising new class of antitubercular agents with a highly specific, novel mechanism of action targeting the cholesterol metabolism of M. tuberculosis. Its activity is potent within the intracellular environment, a key niche for Mtb persistence. While comprehensive off-target profiling data against a broad range of human proteins is not publicly available, preclinical safety studies suggest a favorable therapeutic window.[1][8] The lack of cross-resistance with existing TB drugs further underscores the novelty of its target and mechanism.[4][5]

For drug development professionals, the case of GSK2556286 highlights the importance of targeting pathogen-specific metabolic pathways that are essential in the host environment. Further investigation into the specificity of GSK2556286 and related compounds through comprehensive screening assays will be crucial for their continued development and potential to shorten and improve tuberculosis treatment regimens. The early termination of the Phase 1 trial warrants consideration and underscores the importance of thorough safety and tolerability assessments in human subjects.[9]

References

Understanding GSK286's Impact on Bacterial Physiology: A Comparative Metabolomics Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic impact of GSK286 on Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. By leveraging metabolomics data, we compare the physiological effects of GSK286 with other key antitubercular drugs, offering insights into its unique mechanism of action.

Executive Summary

GSK286 is a novel antitubercular drug candidate that disrupts the cholesterol catabolism of M. tuberculosis, a critical metabolic pathway for the bacterium's survival and persistence within the host. Unlike many traditional antibiotics that target cell wall synthesis or DNA replication, GSK286 employs a unique mechanism by activating a specific adenylyl cyclase, leading to a cascade of metabolic changes. This guide will delve into the specifics of this mechanism and compare its metabolomic footprint to that of other antitubercular agents.

Comparative Metabolomic Impact on Mycobacterium tuberculosis

The following table summarizes the known metabolic impact of GSK286 in comparison to other first and second-line antitubercular drugs. It is important to note that this data is synthesized from multiple studies, and direct head-to-head comparative metabolomics data for all these compounds under identical experimental conditions is not yet available.

Drug ClassExample Drug(s)Primary TargetKey Metabolic Impact on M. tuberculosis
Adenylyl Cyclase Agonist GSK286 Rv1625c (Adenylyl Cyclase) Inhibition of cholesterol catabolism , leading to a significant increase in intracellular cAMP levels (~50-fold)[1][2]. Metabolic profiling has shown that while cholesterol breakdown is blocked, the overall pools of steroid metabolites are not significantly affected[1][2]. This suggests a targeted disruption rather than a complete shutdown of sterol-related pathways.
Mycolic Acid Synthesis InhibitorIsoniazidInhA (enoyl-acyl carrier protein reductase)Primarily disrupts the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. This leads to the accumulation of long-chain fatty acids and a reduction in the integrity of the cell envelope.
RNA Polymerase InhibitorRifampicin (B610482)RpoB (β-subunit of RNA polymerase)Broadly impacts transcription, leading to widespread dysregulation of metabolic pathways. A study identified 173 significantly altered metabolites upon rifampicin treatment, affecting pyrimidine, purine, arginine, phenylalanine, tyrosine, and tryptophan metabolism[1][3][4][5].
Arabinogalactan Synthesis InhibitorEthambutolEmbB (arabinosyltransferase)Inhibits the synthesis of arabinogalactan, another crucial component of the mycobacterial cell wall. This leads to a compromised cell envelope and increased permeability.
ATP Synthase InhibitorBedaquilineAtpE (subunit c of ATP synthase)Directly inhibits cellular energy production by targeting ATP synthase. This results in a rapid depletion of ATP and a broad disruption of energy-dependent metabolic processes.
Dihydropteroate Synthase InhibitorPara-aminosalicylic acidFolP1/FolP2 (dihydropteroate synthase)Blocks the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids.

GSK286 Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action of GSK286 and a typical metabolomics workflow, the following diagrams have been generated using Graphviz.

GSK286_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular GSK286 GSK286 Rv1625c Rv1625c (Adenylyl Cyclase) GSK286->Rv1625c Activates ATP ATP cAMP cAMP (Increased ~50-fold) ATP->cAMP Conversion Cholesterol_Catabolism Cholesterol Catabolism cAMP->Cholesterol_Catabolism Inhibits Bacterial_Growth Bacterial Growth (Inhibited) Cholesterol_Catabolism->Bacterial_Growth Supports

GSK286 activates Rv1625c, increasing cAMP and inhibiting cholesterol catabolism.

Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_interpretation Biological Interpretation Culture M. tuberculosis Culture (+/- Drug Treatment) Quenching Metabolic Quenching (e.g., Cold Methanol) Culture->Quenching Extraction Metabolite Extraction (e.g., Chloroform/Methanol/Water) Quenching->Extraction LCMS LC-MS Analysis Extraction->LCMS DataProcessing Data Processing & Metabolite Identification LCMS->DataProcessing StatAnalysis Statistical Analysis DataProcessing->StatAnalysis PathwayAnalysis Pathway Analysis StatAnalysis->PathwayAnalysis BiomarkerID Biomarker Identification PathwayAnalysis->BiomarkerID

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling VCH-286

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of investigational compounds is paramount to ensuring laboratory safety and experimental integrity. VCH-286 is a novel, potent, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5), previously under investigation as an anti-HIV-1 agent. Although its development was discontinued, its use in research settings necessitates strict adherence to safety protocols for potent bioactive compounds.

Compound Identification and Properties
PropertyData
Chemical Name 4,4-Difluoro-N-((1S)-3-((1S,5R)-3'-isopropyl-2'-oxo-1'-(tetrahydropyran-4-ylmethyl)spiro(8-azabicyclo[3.2.1]octane-3,4'-imidazolidine)-8-yl)-1-phenyl-propyl)cyclohexanecarboxamide
Molecular Formula C₃₄H₅₀F₂N₄O₃[1]
Synonyms VCH286, NDX9EX5ATP[1][2]
Compound Class CCR5 Receptor Antagonist[3][4][5]
Development Status Discontinued; formerly in Phase I/II clinical trials[3][6][7]
Personal Protective Equipment (PPE) and Handling

Given the absence of a specific Material Safety Data Sheet (MSDS) for this compound, personnel should adhere to universal precautions for handling potent, biologically active small molecules. The following PPE is mandatory when working with this compound in solid or solution form:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes and aerosols.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation exposure to powders or aerosols.

Handling Procedures:

  • Preparation: Before handling, ensure a designated workspace is prepared within a chemical fume hood. All necessary equipment, including weighing materials, solvents, and waste containers, should be readily accessible.

  • Weighing: Handle solid this compound within the fume hood. Use appropriate tools to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove PPE in the correct order to prevent cross-contamination, and wash hands thoroughly.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a labeled, sealed container designated for chemical waste.
Liquid Waste Collect in a labeled, sealed, and compatible solvent waste container.
Contaminated PPE Dispose of in a designated hazardous waste stream, separate from regular laboratory trash.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Protocols

In Vitro Anti-HIV-1 Activity Assay

The following is a generalized protocol for evaluating the in vitro anti-HIV-1 activity of this compound, based on common methodologies for this compound class.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 replication in peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Stimulate cells with phytohemagglutinin (PHA) for 2-3 days.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a serial dilution series of the compound in culture medium.

  • Infection: Infect stimulated PBMCs with a known titer of an R5-tropic HIV-1 strain (e.g., HIV-1BAL) in the presence of varying concentrations of this compound or control inhibitors (e.g., maraviroc).

  • Incubation: Incubate the infected cells for 7 days at 37°C in a humidified 5% CO₂ atmosphere.

  • Endpoint Analysis: Measure the level of HIV-1 p24 antigen in the culture supernatant using a commercial enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the untreated control. Determine the IC₅₀ value by non-linear regression analysis.

Visualizations

VCH_286_Mechanism_of_Action cluster_hiv HIV-1 Virion cluster_tcell Host T-Cell gp120 gp120 Binding_Step1 Binding gp120->Binding_Step1 1. CD4 CD4 Receptor CD4->Binding_Step1 CCR5 CCR5 Co-receptor Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. No_Fusion Viral Entry Blocked VCH286 This compound VCH286->CCR5 Blocks Interaction Binding_Step2 Conformational Change Binding_Step1->Binding_Step2 Binding_Step2->CCR5 2. Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PBMC_Isolation Isolate PBMCs Cell_Culture Culture & Stimulate PBMCs PBMC_Isolation->Cell_Culture Infection Infect PBMCs with HIV-1 + this compound Cell_Culture->Infection Compound_Prep Prepare this compound Dilutions Compound_Prep->Infection Incubation Incubate for 7 Days Infection->Incubation ELISA Measure p24 Antigen (ELISA) Incubation->ELISA Data_Analysis Calculate IC50 ELISA->Data_Analysis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.